molecular formula C24H36N2O6 B8422078 MMAF intermediate 1

MMAF intermediate 1

Cat. No.: B8422078
M. Wt: 448.6 g/mol
InChI Key: RDNYSJATGQDZQN-BTHPGYMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MMAF intermediate 1 is a useful research compound. Its molecular formula is C24H36N2O6 and its molecular weight is 448.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H36N2O6

Molecular Weight

448.6 g/mol

IUPAC Name

tert-butyl (2S)-2-[(1R,2R)-1-methoxy-3-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C24H36N2O6/c1-16(20(30-5)19-13-10-14-26(19)23(29)32-24(2,3)4)21(27)25-18(22(28)31-6)15-17-11-8-7-9-12-17/h7-9,11-12,16,18-20H,10,13-15H2,1-6H3,(H,25,27)/t16-,18+,19+,20-/m1/s1

InChI Key

RDNYSJATGQDZQN-BTHPGYMESA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

MMAF Intermediate 1: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Synthetic Context of a Key Precursor to Monomethyl Auristatin F

Abstract

MMAF intermediate 1, identified by its CAS number 161485-82-1, is a crucial synthetic precursor in the manufacturing of Monomethyl auristatin F (MMAF). MMAF is a highly potent antineoplastic agent utilized as a cytotoxic payload in several antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the synthetic role of this compound. The information is intended for researchers, chemists, and drug development professionals engaged in the field of oncology and ADC technology.

Chemical Structure and Identity

This compound is an organic compound that serves as a building block in the convergent synthesis of the pentapeptide MMAF. Its systematic name is tert-butyl (2S)-2-((2R,3R)-3-((S)-1-((S)-2-(methylamino)propanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoate.

The chemical structure of this compound incorporates several key features that are ultimately part of the final MMAF molecule. This includes a tert-butyl protecting group on the C-terminal phenylalanine residue, which is removed in a later synthetic step.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 161485-82-1[1]
Molecular Formula C₂₄H₃₆N₂O₆[1]
Molecular Weight 448.55 g/mol [1]
SMILES O=C(N1--INVALID-LINK----INVALID-LINK--C(N--INVALID-LINK--=O)CC2=CC=CC=C2)=O">C@@HOC)OC(C)(C)C[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of synthetic intermediates is critical for process optimization, formulation, and ensuring the quality of the final active pharmaceutical ingredient. While some specific physical properties of this compound are not extensively reported in publicly available literature, computational predictions and data from safety data sheets provide valuable insights.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Topological Polar Surface Area (TPSA) 94.17 Ų[1]
logP (Octanol/Water Partition Coefficient) 2.9375
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1
Rotatable Bonds 8
Melting Point No data available
Boiling Point No data available
Solubility Generally soluble in organic solvents such as dimethyl sulfoxide.
Stability Stable under recommended storage conditions (-20°C, protect from light, stored under nitrogen).

Role in the Synthesis of Monomethyl Auristatin F (MMAF)

This compound is a key component in the total synthesis of MMAF. The synthesis of complex peptides like MMAF is typically achieved through a convergent approach, where smaller peptide fragments are synthesized separately and then coupled together. This strategy improves overall yield and facilitates purification.

The general synthetic scheme for MMAF involves the preparation of key peptide fragments, followed by their sequential coupling. This compound represents a protected dipeptide or a larger fragment that is further elaborated to construct the final pentapeptide structure of MMAF.

Below is a logical workflow illustrating the position of an intermediate like this compound in the broader synthesis of MMAF.

MMAF_Synthesis_Workflow cluster_fragments Fragment Synthesis P1_P3 P1-P3 Tripeptide Fragment Synthesis Intermediate_Coupling Coupling of Fragments P1_P3->Intermediate_Coupling P4_P5 P4-P5 Dipeptide Fragment Synthesis (Involving this compound Precursors) MMAF_Intermediate_1 This compound (Protected Peptide Fragment) P4_P5->MMAF_Intermediate_1 Further_Elaboration Further Synthetic Steps (e.g., Deprotection, Coupling) Intermediate_Coupling->Further_Elaboration MMAF_Intermediate_1->Intermediate_Coupling Final_MMAF Monomethyl Auristatin F (MMAF) Further_Elaboration->Final_MMAF Purification Purification (e.g., HPLC) Final_MMAF->Purification

Caption: Convergent synthesis workflow for MMAF.

Experimental Protocols: General Methodology for Peptide Coupling

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, the formation of the amide bonds within this molecule follows standard peptide coupling procedures. The following is a generalized protocol for the coupling of amino acid or peptide fragments, which is central to the synthesis of MMAF and its intermediates.

Objective: To form an amide bond between a carboxylic acid-containing fragment (Fragment A) and an amine-containing fragment (Fragment B).

Materials:

  • Fragment A (with a free carboxylic acid)

  • Fragment B (with a free amine)

  • Coupling agents (e.g., HATU, HBTU, EDCI/HOBt)

  • Anhydrous, aprotic solvent (e.g., DMF, DCM)

  • Tertiary amine base (e.g., DIPEA, TEA)

  • Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • Dissolution: Dissolve Fragment A and the coupling agents in the anhydrous solvent under an inert atmosphere.

  • Activation: Stir the mixture at room temperature for a predetermined time to activate the carboxylic acid of Fragment A.

  • Addition of Amine: Add Fragment B and the tertiary amine base to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature or a slightly elevated temperature, monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and water-soluble byproducts.

  • Purification: Purify the resulting coupled product using column chromatography (e.g., silica gel or reversed-phase HPLC) to obtain the desired intermediate.

Peptide_Coupling_Workflow cluster_reactants Reactants Fragment_A Fragment A (Carboxylic Acid) Reaction_Vessel Reaction in Anhydrous Solvent Fragment_A->Reaction_Vessel Fragment_B Fragment B (Amine) Fragment_B->Reaction_Vessel Coupling_Agent Coupling Agent Coupling_Agent->Reaction_Vessel Base Base Base->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Purification Purification (Chromatography) Workup->Purification Coupled_Product Coupled Product Purification->Coupled_Product

Caption: General workflow for peptide coupling.

Mechanism of Action of the Final Product: MMAF

This compound is not pharmacologically active itself; its importance lies in its role as a precursor to MMAF. MMAF is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.

When incorporated into an ADC, the antibody component targets a specific antigen on the surface of cancer cells. After binding, the ADC is internalized, and the MMAF payload is released inside the cell, where it can then exert its cytotoxic effect.

MMAF_Mechanism_of_Action ADC MMAF-ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome MMAF_Release MMAF Release Lysosome->MMAF_Release Tubulin MMAF_Release->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of an MMAF-ADC.

Conclusion

This compound is a well-defined chemical entity that plays a critical, albeit transient, role in the synthesis of the potent anti-cancer agent MMAF. While detailed public data on some of its specific physical properties are limited, its chemical structure and role in established synthetic pathways are understood. For researchers and professionals in ADC development, a thorough understanding of the properties and synthesis of such intermediates is paramount for the efficient and controlled production of these complex and life-saving therapeutics.

References

Synthesis of MMAF Intermediate 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of a crucial intermediate in the preparation of Monomethyl Auristatin F (MMAF) drug-linkers for Antibody-Drug Conjugates (ADCs). For the purpose of this guide, "MMAF Intermediate 1" is identified as Fmoc-Val-Cit-PAB-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-valyl-L-citrullinyl-p-aminobenzyl alcohol). This intermediate is a cornerstone in the construction of the enzymatically cleavable Val-Cit linker, widely employed in the targeted delivery of cytotoxic payloads to cancer cells.

Synthesis Pathway Overview

The synthesis of Fmoc-Val-Cit-PAB-OH is a multi-step process that involves the sequential coupling of amino acids and a spacer unit. The pathway is designed to ensure high diastereoselectivity and good overall yields. The general strategy involves the initial preparation of a protected citrulline-PAB alcohol moiety, followed by the coupling of valine.

A common synthetic route proceeds as follows:

  • Protection of L-Citrulline: The synthesis begins with the protection of the α-amino group of L-citrulline with a fluorenylmethyloxycarbonyl (Fmoc) group.

  • Coupling with p-Aminobenzyl Alcohol (PABOH): The protected L-citrulline is then coupled with p-aminobenzyl alcohol to form Fmoc-Cit-PABOH.

  • Fmoc Deprotection: The Fmoc protecting group on the citrulline residue is removed to expose the free amine.

  • Dipeptide Formation: The resulting H-Cit-PABOH is coupled with Fmoc-protected valine (Fmoc-Val-OSu) to yield the target intermediate, Fmoc-Val-Cit-PAB-OH.

This approach is favored as it has been shown to minimize epimerization at the citrulline stereocenter, a critical factor for the biological activity of the final ADC.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Fmoc-Val-Cit-PAB-OH and its subsequent conversion.

StepProductReported YieldReference(s)
Fmoc protection of L-CitrullineFmoc-L-Citrulline>96%[1]
Coupling with p-Aminobenzyl AlcoholFmoc-Cit-PABOH80%[1]
Dipeptide FormationFmoc-Val-Cit-PAB-OH85-95%[1][2]
Fmoc DeprotectionH-Val-Cit-PAB-OHNot specified[3]
Coupling with Maleimidocaproic AcidMc-Val-Cit-PAB-OH85-97%
Overall Yield (from L-Citrulline to Mc-Val-Cit-PAB-OH) Mc-Val-Cit-PAB-OH ~50% ****

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Fmoc-Val-Cit-PAB-OH.

Protocol 1: Synthesis of Fmoc-Cit-PABOH

This protocol describes the coupling of Fmoc-protected L-citrulline with p-aminobenzyl alcohol.

Materials:

  • Fmoc-L-Citrulline

  • p-Aminobenzyl alcohol

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve Fmoc-L-Citrulline (1.0 equivalent) and p-aminobenzyl alcohol in DMF.

  • Add HATU as the coupling reagent.

  • Add DIPEA (1.0 equivalent) to the reaction mixture. Note: Using an excess of base can lead to significant Fmoc deprotection and lower yields.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the product, Fmoc-Cit-PABOH, is isolated and purified. A reported method for purification is flash column chromatography.

Protocol 2: Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol details the formation of the dipeptide by coupling Fmoc-Valine to the deprotected Cit-PABOH moiety.

Materials:

  • Fmoc-Cit-PABOH

  • Piperidine

  • Dimethylformamide (DMF)

  • Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-L-valine)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

Procedure:

  • Fmoc Deprotection of Fmoc-Cit-PABOH:

    • Dissolve Fmoc-Cit-PABOH (1.0 equivalent) in DMF (0.2 M).

    • Add piperidine (5.0 equivalents) to the solution and stir at room temperature for 4 hours.

    • Remove the solvent and excess piperidine under reduced pressure.

    • Sonicate the resulting residue in diethyl ether, then discard the ether. Wash the solid with CH₂Cl₂ and dry under vacuum. The resulting H-Cit-PABOH can be used directly in the next step.

  • Dipeptide Coupling:

    • Dissolve the dried H-Cit-PABOH in DMF (0.2 M).

    • Add Fmoc-Val-OSu (1.1 equivalents) to the solution and stir at room temperature for 16-20 hours.

    • Remove DMF under reduced pressure.

    • Dissolve the crude product in methanol and prepare a slurry with celite for column loading.

    • Purify the product by silica gel flash column chromatography using a gradient of 1-12% MeOH in CH₂Cl₂ to obtain Fmoc-Val-Cit-PAB-OH as a white solid.

Synthesis Pathway Diagram

Synthesis_Pathway L_Citrulline L-Citrulline Fmoc_Cit Fmoc-L-Citrulline L_Citrulline->Fmoc_Cit Fmoc-Cl or Fmoc-OSu Fmoc_Cit_PABOH Fmoc-Cit-PABOH Fmoc_Cit->Fmoc_Cit_PABOH HATU, DIPEA, DMF PABOH p-Aminobenzyl alcohol (PABOH) PABOH->Fmoc_Cit_PABOH H_Cit_PABOH H-Cit-PABOH Fmoc_Cit_PABOH->H_Cit_PABOH Piperidine, DMF Fmoc_Val_Cit_PABOH Fmoc-Val-Cit-PAB-OH (this compound) H_Cit_PABOH->Fmoc_Val_Cit_PABOH DMF Fmoc_Val_OSu Fmoc-Val-OSu Fmoc_Val_OSu->Fmoc_Val_Cit_PABOH

Caption: Synthesis pathway of this compound (Fmoc-Val-Cit-PAB-OH).

This guide provides a foundational understanding of the synthesis of a key intermediate for MMAF-based ADCs. The presented protocols, based on published literature, offer a starting point for researchers in the field. Optimization of reaction conditions and purification methods may be necessary to achieve the desired yield and purity in a specific laboratory setting.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of MMAF and its Intermediates in Antibody-Drug Conjugate (ADC) Development

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a payload, connected by a chemical linker. The efficacy of an ADC is critically dependent on each of these components. Monomethyl Auristatin F (MMAF) has emerged as a pivotal payload due to its potent anti-mitotic activity and distinct physicochemical properties. This technical guide delves into the role of MMAF and its key synthetic precursors, such as MMAF Intermediate 1, in the development of next-generation ADCs. We will explore its synthesis, mechanism of action, structure-activity relationships, and the experimental protocols essential for its evaluation.

MMAF is a synthetic analogue of dolastatin 10, a natural antineoplastic agent isolated from the sea hare Dolabella auricularia.[1][2] Unlike its well-known counterpart monomethyl auristatin E (MMAE), MMAF features a charged C-terminal phenylalanine, which renders it less permeable to cell membranes.[3][4] This characteristic reduces its ability to cause "bystander" killing of adjacent antigen-negative cells, a property that can be advantageous for minimizing off-target toxicity.[3] The synthesis of this complex pentapeptide is a multi-step process that relies on the creation and coupling of key building blocks, such as this compound.

The Synthesis of MMAF: The Role of Intermediate 1

The total synthesis of MMAF is a complex process due to its multiple chiral centers and unusual amino acid residues. A common and efficient manufacturing strategy is a convergent synthesis, where key fragments of the molecule are prepared independently and then coupled together to form the final peptide backbone.

This compound (CAS No. 161485-82-1) is one of these critical building blocks. Structurally, it is a protected dipeptide fragment, Boc-Dolaproine-Phe-OMe. It represents the P3 and P2 positions of the final auristatin peptide core. This intermediate is carefully synthesized and purified before being coupled with other fragments to construct the full MMAF molecule. The diagram below illustrates a generalized workflow for the convergent synthesis of MMAF, highlighting the position of Intermediate 1.

G cluster_0 Fragment Synthesis cluster_1 Convergent Assembly cluster_2 Final Steps P5_P4 Synthesis of Boc-Val-Dil Fragment Couple1 Peptide Coupling: (P5-P4) + (P3-P2) P5_P4->Couple1 P3_P2 Synthesis of This compound (Boc-Dap-Phe-OMe) P3_P2->Couple1 P1 Synthesis of N-Me-Val Fragment Couple2 Peptide Coupling: (P5-P4-P3-P2) + P1 P1->Couple2 Deprotect1 Boc Deprotection Couple1->Deprotect1 Deprotect1->Couple2 Deprotect2 Global Deprotection Couple2->Deprotect2 Purify RP-HPLC Purification Deprotect2->Purify MMAF_Final Final MMAF Payload Purify->MMAF_Final

Caption: Generalized convergent synthesis workflow for MMAF.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for MMAF is the potent inhibition of tubulin polymerization. This action disrupts microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.

The process begins when an MMAF-bearing ADC binds to a target antigen on a cancer cell surface and is internalized, typically through endocytosis. The ADC is trafficked to the lysosome, where the linker is cleaved or the antibody is degraded, releasing the active MMAF payload into the cytoplasm. Free MMAF then binds to tubulin dimers, preventing their assembly into microtubules. This disruption leads to cell cycle arrest in the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.

G ADC MMAF-ADC Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosomal Trafficking & Linker Cleavage Internalization->Lysosome Free_MMAF Free MMAF in Cytoplasm Lysosome->Free_MMAF Release Tubulin Tubulin Dimers Free_MMAF->Tubulin Binds to Microtubules Microtubule Polymerization Free_MMAF->Microtubules Inhibits Tubulin->Microtubules Polymerization Arrest G2/M Phase Cell Cycle Arrest Microtubules->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Triggers G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Treat with Serial Dilutions of ADC A->B C 3. Incubate (72-120 hours) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance (570 nm) E->F G 7. Analyze Data (Calculate IC50) F->G

References

Navigating the Synthesis of Potent Antibody-Drug Conjugates: A Technical Guide to MMAF Intermediate 1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on Monomethyl Auristatin F (MMAF) intermediate 1. As a critical building block in the synthesis of the highly potent anti-cancer agent MMAF, a thorough understanding of this intermediate is paramount for the successful development of next-generation antibody-drug conjugates (ADCs). This document outlines the core physicochemical properties of MMAF intermediate 1, its pivotal role in the synthesis of MMAF, and the ultimate mechanism of action of the final active compound.

Core Properties of this compound

This compound is a crucial precursor in the multi-step synthesis of Monomethyl Auristatin F, a synthetic antineoplastic agent. Due to its role as an intermediate, detailed public information regarding specific experimental protocols for its standalone synthesis, purification, and characterization is limited. However, its fundamental properties are well-documented and essential for its use in further synthetic steps.

PropertyValueSource
CAS Number 161485-82-1[1][2][3]
Molecular Formula C₂₄H₃₆N₂O₆[2][3]
Molecular Weight 448.55 g/mol

Role in MMAF Synthesis: A Conceptual Workflow

This compound is an integral component in the total synthesis of MMAF. The general strategy for producing MMAF involves the sequential coupling of various amino acid and peptide-like fragments. While specific, publicly available protocols detailing the precise reaction conditions for this compound are scarce, the following diagram illustrates a conceptual workflow for the synthesis of an ADC incorporating MMAF, highlighting the position of a synthetic intermediate.

experimental_workflow cluster_synthesis Payload Synthesis cluster_conjugation Antibody-Drug Conjugation start Starting Materials intermediate1 Synthesis of This compound start->intermediate1 Step 1 intermediate2 Further Synthetic Steps intermediate1->intermediate2 Step 2 final_payload Final MMAF Payload intermediate2->final_payload Step 'n' conjugation Conjugation Reaction final_payload->conjugation antibody Monoclonal Antibody (mAb) linker Linker Activation antibody->linker linker->conjugation purification Purification of ADC conjugation->purification final_adc Final Antibody-Drug Conjugate (ADC) purification->final_adc

Conceptual workflow for ADC synthesis.

Mechanism of Action of the Final Product: MMAF

The biological activity of interest lies with the final product, MMAF. As a potent antimitotic agent, MMAF functions by inhibiting tubulin polymerization. This disruption of microtubule dynamics is critical for cell division, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

When integrated into an ADC, the monoclonal antibody component targets a specific antigen on the surface of cancer cells. Following binding, the ADC is internalized, and the MMAF payload is released, where it can then exert its cytotoxic effects. The signaling cascade initiated by MMAF-induced microtubule disruption is a key area of study for understanding its efficacy.

signaling_pathway ADC MMAF-ADC Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release MMAF Release Lysosome->Release Linker Cleavage Tubulin Tubulin Dimers Release->Tubulin Microtubule Microtubule Polymerization Release->Microtubule Inhibition Tubulin->Microtubule Disruption Microtubule Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

MMAF-induced signaling pathway.

Experimental Protocols: General Considerations

Purification of intermediates and the final MMAF product would likely involve techniques such as column chromatography (e.g., silica gel or reversed-phase) and characterization would be performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

This technical guide serves as a foundational resource for professionals engaged in the development of antibody-drug conjugates. A comprehensive understanding of the synthesis and properties of key intermediates like this compound is crucial for the advancement of this promising class of cancer therapeutics.

References

Understanding the Synthesis of Monomethyl Auristatin F (MMAF) from a Key Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monomethyl auristatin F (MMAF) is a potent antimitotic agent that is a critical component of several antibody-drug conjugates (ADCs) used in cancer therapy. Its synthesis is a complex, multi-step process. This guide focuses on a crucial, final-stage transformation in the synthesis of the drug-linker construct, specifically the conjugation of the maleimidocaproyl (mc) linker to the free amine of the auristatin F peptide core. For the purposes of this document, we will define the fully formed auristatin F peptide as "Intermediate 1." This final coupling step is essential for creating the linker-payload combination that can then be conjugated to a monoclonal antibody.

The Core Reaction: From Auristatin F to MMAF

The synthesis of MMAF from Intermediate 1 (Auristatin F) involves the formation of an amide bond between the N-terminal amine of the auristatin F peptide and the carboxylic acid of the maleimidocaproyl (mc) linker. This reaction is a standard peptide coupling, often facilitated by a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A common coupling agent used for this transformation is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. The solvent of choice is often a polar aprotic solvent like N,N-dimethylformamide (DMF) to ensure the solubility of all reactants.

Below is a diagram illustrating this key synthetic step.

MMAF_Synthesis cluster_reactants Reactants cluster_reagents Reagents Intermediate_1 Intermediate 1 (Auristatin F) Reaction Peptide Coupling Intermediate_1->Reaction mc_linker mc Linker (6-maleimidohexanoic acid) mc_linker->Reaction BOP BOP BOP->Reaction DIPEA DIPEA DIPEA->Reaction DMF DMF DMF->Reaction solvent MMAF MMAF (mc-Auristatin F) Reaction->MMAF

Caption: Synthetic pathway from Intermediate 1 (Auristatin F) to MMAF.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of MMAF from Auristatin F. The data is compiled from various literature sources and represents typical outcomes for this type of peptide coupling reaction.

ParameterValue/Condition
Reactants
Intermediate 1Auristatin F (free amine)
Linker6-maleimidohexanoic acid
Reagents
Coupling AgentBOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)
BaseDIPEA (N,N-diisopropylethylamine)
SolventDMF (N,N-dimethylformamide)
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)
Reaction Time2 - 4 hours
Yield & Purity
Typical Yield> 90%
Purity (by HPLC)> 95%

Experimental Protocol

The following is a representative experimental protocol for the synthesis of MMAF from Intermediate 1 (Auristatin F).

Materials:

  • Intermediate 1 (Auristatin F)

  • 6-maleimidohexanoic acid

  • BOP reagent

  • DIPEA

  • Anhydrous DMF

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-maleimidohexanoic acid (1.1 equivalents) and BOP reagent (1.1 equivalents) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Addition of Intermediate 1: In a separate flask, dissolve Intermediate 1 (Auristatin F, 1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Add the solution of Intermediate 1 to the activated linker solution.

  • Base Addition: Add DIPEA (2.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by HPLC every hour until the starting material (Intermediate 1) is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by flash column chromatography or preparative HPLC to yield the final MMAF product.

  • Characterization: Confirm the identity and purity of the synthesized MMAF using techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

The workflow for this experimental protocol is visualized in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 6-maleimidohexanoic acid and BOP in DMF B Stir for 15-20 min (Activation) A->B D Combine solutions B->D C Dissolve Intermediate 1 (Auristatin F) in DMF C->D E Add DIPEA D->E F Stir at room temperature (2-4 hours) E->F G Monitor by HPLC F->G H Dilute with Ethyl Acetate G->H Reaction Complete I Wash with NaHCO3, H2O, Brine H->I J Dry over Na2SO4 I->J K Concentrate J->K L Purify by Chromatography K->L M Characterize (HPLC, MS, NMR) L->M

Caption: Experimental workflow for the synthesis of MMAF.

Conclusion

The synthesis of MMAF from the auristatin F peptide core (Intermediate 1) is a well-established and efficient process. The use of standard peptide coupling reagents like BOP allows for a high-yielding reaction under mild conditions. This final step is critical in the overall production of MMAF-based ADCs, enabling the attachment of the potent cytotoxic agent to the antibody via the maleimide group of the linker. The protocol and data presented provide a comprehensive overview for researchers and professionals in the field of drug development.

A Technical Guide to the Solubility of MMAF Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Monomethyl auristatin F (MMAF) is a potent antimitotic agent used in antibody-drug conjugates (ADCs). Its synthesis is a complex, multi-step process involving numerous intermediates. The physicochemical properties of these intermediates, such as solubility, are critical for process development, optimization, and scale-up. This document provides a technical overview of the solubility characteristics of a representative MMAF intermediate and outlines the standard methodologies for its determination. While "MMAF intermediate 1" is not a universally defined compound, this guide will refer to a common early-stage precursor, an N-terminally protected dipeptide, as a representative example for the purpose of illustrating solubility concepts and experimental design.

Introduction to MMAF and its Intermediates

Monomethyl auristatin F (MMAF) is a synthetic analog of the natural product dolastatin 10. Its complex structure necessitates a sophisticated synthetic route, often involving the sequential coupling of non-proteinogenic amino acids. The intermediates in this synthesis are typically peptide fragments with varying polarity and functional groups, which dictate their solubility in different solvent systems. Understanding and controlling the solubility of these intermediates is paramount for achieving high yields, purity, and efficient downstream processing.

The solubility of a given intermediate will depend on factors such as:

  • The presence of protecting groups (e.g., Boc, Fmoc).

  • The number and nature of the amino acid residues.

  • The presence of free carboxylic acids or amines.

  • The crystalline form of the solid.

Solubility Profile of a Representative MMAF Intermediate

Precise, publicly available solubility data for a compound specifically named "this compound" is not available, as this is not a standardized nomenclature. However, we can present a representative solubility profile for a typical early-stage intermediate, such as an N-protected dipeptide (e.g., Boc-Val-Dil-OH). The following table summarizes expected solubility behavior in common laboratory solvents.

Table 1: Representative Solubility of a Protected Dipeptide Intermediate

Solvent ClassSolvent NameFormulaPolarity IndexExpected Solubility (mg/mL) at 25°CNotes
Polar Aprotic Dimethylformamide (DMF)C₃H₇NO6.4> 100Often used as a reaction solvent; high solubilizing power for peptides.
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2> 100Excellent solvent for a wide range of organic compounds.
Acetonitrile (ACN)C₂H₃N5.810 - 50Commonly used in reversed-phase chromatography.
Tetrahydrofuran (THF)C₄H₈O4.050 - 100Good for less polar compounds; can be used in synthesis and workup.
Polar Protic Methanol (MeOH)CH₄O5.120 - 70Good general-purpose solvent for moderately polar compounds.
Ethanol (EtOH)C₂H₆O4.310 - 40Solubility is typically lower than in methanol.
WaterH₂O10.2< 0.1Expected to be very poorly soluble due to hydrophobic protecting groups.
Non-Polar Dichloromethane (DCM)CH₂Cl₂3.1> 100Excellent solvent for protected peptides.
TolueneC₇H₈2.4< 1Poorly soluble in highly non-polar aromatic solvents.
Heptane/HexaneC₇H₁₆ / C₆H₁₄0.1< 0.1Insoluble; often used as an anti-solvent for precipitation.

Note: The values presented are illustrative estimates for a representative intermediate and should be confirmed experimentally for any specific compound.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • MMAF intermediate solid powder

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker/incubator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination process.

G prep Sample Preparation add_solvent Add Solvent to Excess Solid prep->add_solvent equilibrate Equilibration add_solvent->equilibrate shake Shake at Constant Temp (e.g., 24h) equilibrate->shake separation Phase Separation shake->separation centrifuge Centrifuge to Pellet Solid separation->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter analysis Concentration Analysis filter->analysis dilute Dilute Sample analysis->dilute hplc Analyze via HPLC dilute->hplc calculate Calculate Solubility hplc->calculate G physchem Physicochemical Properties solubility Solubility physchem->solubility purity Purity / Crystal Form physchem->purity stability Chemical Stability physchem->stability reaction Reaction Kinetics solubility->reaction workup Workup & Isolation solubility->workup purification Purification (Crystallization / Chromatography) solubility->purification purity->purification stability->reaction process_dev Process Development yield Process Yield process_dev->yield cost Cost of Goods process_dev->cost scalability Scalability process_dev->scalability reaction->process_dev workup->process_dev purification->process_dev outcome Development Outcome yield->outcome cost->outcome scalability->outcome

MMAF intermediate 1 certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monomethyl Auristatin F (MMAF) intermediate 1, a key component in the synthesis of the potent anti-cancer agent MMAF. This document details its chemical properties, analytical methodologies for quality control, and its role in the broader context of Antibody-Drug Conjugate (ADC) development.

Introduction to MMAF and its Intermediate

Monomethyl Auristatin F (MMAF) is a synthetic antineoplastic agent that functions as a potent inhibitor of tubulin polymerization. By disrupting microtubule formation, MMAF effectively halts cell division and induces apoptosis in rapidly dividing cancer cells.[][2] Due to its high cytotoxicity, MMAF is not used as a standalone drug but is a critical payload component in the design of Antibody-Drug Conjugates (ADCs).[] ADCs utilize a monoclonal antibody to selectively deliver cytotoxic agents like MMAF to tumor cells, thereby minimizing systemic toxicity.[2]

MMAF intermediate 1 is a crucial precursor in the chemical synthesis of MMAF.[3] The quality and purity of this intermediate are paramount to ensuring the final MMAF product meets the stringent requirements for its use in ADCs.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the final MMAF product.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number161485-82-1
Molecular FormulaC₂₄H₃₆N₂O₆
Molecular Weight448.55 g/mol
Purity≥98%
Storage Conditions-20°C, protect from light, stored under nitrogen

Table 2: Quality Control Specifications for MMAF

TestSpecificationReference
Purity (by HPLC)≥98%
AppearanceWhite to Off-white Solid
SolubilitySoluble in DMF (Slightly), DMSO (Slightly), Methanol (Slightly), Water (Slightly)

Experimental Protocols

Detailed analytical methods are essential for the quality control of MMAF and its intermediates. The following sections describe common experimental protocols used in their analysis.

HPLC is a fundamental technique for determining the purity of MMAF and its intermediates.

  • Objective: To separate and quantify the main compound from any impurities.

  • Method: A common method involves reverse-phase HPLC.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

    • Analysis: The purity is calculated by comparing the peak area of the main compound to the total area of all peaks. A yield of approximately 73% can be achieved after purification by HPLC.

LC-MS is a powerful tool for confirming the identity of MMAF and for studying its metabolism. A liquid chromatography–quadrupole-time-of-flight–mass spectrometric assay (LC-TOF-MS/MS) has been developed for the evaluation of metabolism and pharmacokinetic characteristics of MMAF.

  • Objective: To confirm the molecular weight of the synthesized compound and identify any metabolites.

  • Method:

    • Chromatography: Similar to HPLC, a C18 column with a gradient elution is used to separate the components.

    • Mass Spectrometry: The eluent from the LC is introduced into a mass spectrometer.

      • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

      • Analysis: The mass spectrometer provides mass-to-charge ratio (m/z) data, which can be used to confirm the molecular weight of the target compound and to elucidate the structure of any metabolites.

    • Calibration: Calibration curves are typically acceptable over a concentration range from 3.02 to 2200 ng/mL using quadratic regression.

For MMAF-conjugated ADCs, HIC is used to determine the drug-to-antibody ratio (DAR), a critical quality attribute.

  • Objective: To separate ADC species with different numbers of conjugated MMAF molecules.

  • Method:

    • Principle: The separation is based on the hydrophobicity of the ADC species. As the number of hydrophobic MMAF molecules increases, the retention time on the HIC column also increases.

    • Column: A column with a hydrophobic stationary phase is used.

    • Mobile Phase: A reverse salt gradient is typically employed to elute the ADC species.

    • Analysis: The resulting chromatogram shows peaks corresponding to the naked antibody (DAR=0) and various drug-loaded species (e.g., DAR=2, 4, 6, 8). The average DAR can be calculated from the relative peak areas.

Diagrams

The following diagram illustrates a generalized workflow for the synthesis of MMAF.

MMAF_Synthesis Start Starting Materials (e.g., 2-chlorotrityl resin) SPPS Solid Phase Peptide Synthesis (SPPS) Start->SPPS Sequential amino acid coupling Intermediate This compound SPPS->Intermediate Cleavage Cleavage from Resin (e.g., 2% TFA/DCM) Intermediate->Cleavage Crude_MMAF Crude MMAF Cleavage->Crude_MMAF Purification HPLC Purification Crude_MMAF->Purification Final_MMAF Pure MMAF (≥98%) Purification->Final_MMAF

Caption: Generalized workflow for the synthesis of MMAF via SPPS.

This diagram depicts the mechanism by which an MMAF-based ADC exerts its cytotoxic effects on a cancer cell.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Antibody-Linker-MMAF) Receptor Tumor-Specific Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage MMAF Released MMAF Cleavage->MMAF Tubulin Tubulin MMAF->Tubulin Inhibition of Polymerization Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis

References

Unlocking the Potential of Antibody-Drug Conjugates: A Technical Guide to MMAF Intermediate 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core characteristics of Monomethyl Auristatin F (MMAF) intermediate 1, a crucial building block in the synthesis of the potent cytotoxic payload, MMAF, for Antibody-Drug Conjugates (ADCs). This document provides a comprehensive overview of its physicochemical properties, synthesis, and role in the development of next-generation targeted cancer therapies.

Introduction to MMAF and its Significance in ADCs

Antibody-Drug Conjugates are a revolutionary class of biopharmaceuticals designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The efficacy of an ADC is contingent on the interplay of its three components: a monoclonal antibody for specific tumor antigen targeting, a stable linker, and a potent cytotoxic payload.

Monomethyl Auristatin F (MMAF) is a synthetic and highly potent antineoplastic agent, an analog of the natural product dolastatin 10.[1] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine residue, which renders it less permeable to cell membranes.[1] This characteristic can be advantageous in reducing off-target toxicity. MMAF intermediate 1 is a key precursor in the chemical synthesis of the final MMAF payload.[2][3]

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for its synthesis, purification, and subsequent conjugation. While detailed experimental data is limited due to its nature as a synthetic intermediate, key computational and vendor-supplied data are summarized below.

PropertyValueSource
CAS Number 161485-82-1
Molecular Formula C₂₄H₃₆N₂O₆
Molecular Weight 448.55 g/mol
Topological Polar Surface Area (TPSA) 94.17 ŲChemScene
Predicted LogP 2.9375ChemScene
Hydrogen Bond Acceptors 6ChemScene
Hydrogen Bond Donors 1ChemScene
Rotatable Bonds 8ChemScene
Storage Conditions -20°C, protect from light, stored under nitrogen

Synthesis of MMAF from Intermediate 1: A Generalized Pathway

The synthesis of MMAF is a multi-step process, and this compound represents a significant milestone in this pathway. While detailed, step-by-step proprietary protocols are not publicly available, a generalized synthetic scheme can be constructed based on patent literature. The synthesis typically involves the coupling of peptide fragments. This compound is a dipeptide fragment that is further elongated to form the final pentapeptide structure of MMAF.

The following diagram illustrates a logical workflow for the synthesis of an MMAF-containing drug-linker from its intermediates, based on information from patent filings.

Synthesis_Workflow cluster_synthesis Generalized Synthesis of mc-vc-PABC-MMAF Precursor_A Amino Acid Precursor A Peptide_Coupling_1 Peptide Coupling Precursor_A->Peptide_Coupling_1 Precursor_B Amino Acid Precursor B Precursor_B->Peptide_Coupling_1 MMAF_Intermediate_1 This compound (Dipeptide Fragment) Elongation Further Peptide Couplings MMAF_Intermediate_1->Elongation Peptide_Coupling_1->MMAF_Intermediate_1 MMAF_Core MMAF Core Structure (Pentapeptide) Elongation->MMAF_Core Final_Coupling Final Conjugation MMAF_Core->Final_Coupling Linker_Precursors Linker Precursors (mc, vc, PABC) Linker_Synthesis Linker Assembly Linker_Precursors->Linker_Synthesis Drug_Linker_Fragment Maleimido-Linker Fragment Linker_Synthesis->Drug_Linker_Fragment Drug_Linker_Fragment->Final_Coupling mc_vc_PABC_MMAF mc-vc-PABC-MMAF (Final Drug-Linker) Final_Coupling->mc_vc_PABC_MMAF

A generalized workflow for the synthesis of an MMAF-containing drug-linker.

Mechanism of Action of MMAF-based ADCs

The cytotoxic effect of MMAF-based ADCs is initiated upon binding of the antibody to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex and its trafficking to the lysosome. Inside the lysosome, the linker is cleaved, releasing the active MMAF payload. MMAF then exerts its potent anti-mitotic activity by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent induction of apoptosis.

The signaling cascade leading to apoptosis is complex and involves the activation of caspases.

Apoptosis_Signaling_Pathway cluster_adc_action ADC-Mediated MMAF Delivery cluster_apoptosis MMAF-Induced Apoptosis ADC MMAF-ADC Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage MMAF Free MMAF Cleavage->MMAF Tubulin Tubulin Dimers MMAF->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) G2M_Arrest->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Assay_Workflow Start Start Cell_Seeding Seed target and control cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate for 24h to allow cell attachment Cell_Seeding->Incubation_1 ADC_Treatment Treat cells with serial dilutions of MMAF-ADC and controls Incubation_1->ADC_Treatment Incubation_2 Incubate for 72-96h ADC_Treatment->Incubation_2 MTT_Addition Add MTT reagent to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h (Formazan crystal formation) MTT_Addition->Incubation_3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm using a plate reader Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and determine IC50 value Absorbance_Reading->Data_Analysis End End Data_Analysis->End DAR_Determination_Workflow Start Start Sample_Preparation Prepare ADC sample in high-salt mobile phase A Start->Sample_Preparation HIC_Column Inject sample onto a hydrophobic interaction column Sample_Preparation->HIC_Column Gradient_Elution Apply a reverse salt gradient (decreasing salt concentration) HIC_Column->Gradient_Elution Separation Separate ADC species based on hydrophobicity (higher DAR = more hydrophobic) Gradient_Elution->Separation UV_Detection Detect eluting species by UV absorbance (280 nm) Separation->UV_Detection Chromatogram_Analysis Analyze the chromatogram to determine the peak area for each DAR species UV_Detection->Chromatogram_Analysis DAR_Calculation Calculate the average DAR based on the relative peak areas Chromatogram_Analysis->DAR_Calculation End End DAR_Calculation->End

References

Introduction to auristatin synthesis intermediates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Auristatin Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auristatins represent a class of highly potent synthetic antineoplastic agents derived from the natural product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[1][2][3] Due to their profound cytotoxicity, auristatins are key payloads in the design of antibody-drug conjugates (ADCs), a therapeutic modality that leverages monoclonal antibodies for targeted delivery of cytotoxic agents to cancer cells.[1][3] This targeted approach enhances the therapeutic window by minimizing systemic exposure. Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two of the most prominent auristatin analogues utilized in clinically approved ADCs.

The complex, multi-step synthesis of auristatins relies on the precise assembly of unique amino acid and peptide fragments. This guide provides a detailed exploration of the core intermediates, synthetic strategies, and experimental considerations in the synthesis of auristatins, intended to be a valuable resource for professionals in oncology, medicinal chemistry, and drug development.

Core Structure and Key Intermediates

The backbone of auristatins is a pentapeptide-like structure. For instance, the core of MMAE is composed of four amino acid units: N-methyl-L-valine, L-valine, a dolaisoleucine analogue, and a dolaproine analogue, capped with a C-terminal norephedrine derivative. The synthesis of these complex molecules necessitates the preparation of several key building blocks.

Some of the crucial intermediates in the synthesis of auristatins include:

  • Dolaisoleucine (Dil): A key chiral amino acid residue.

  • Dolaproine (Dap): Another unique amino acid component.

  • Protected Amino Acids: Such as Boc-L-Dolaisoleucine and other N-terminally protected amino acids.

  • Peptide Fragments: Dipeptide and tripeptide intermediates are synthesized separately and then coupled in a convergent synthesis strategy.

A pivotal intermediate in the synthesis of MMAE is designated as Intermediate-9 , which is tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate. This intermediate serves as a precursor to the dolaisoleucine (Dil) residue.

Synthetic Strategies

The total synthesis of auristatins is a complex process due to the presence of multiple chiral centers and unusual amino acid residues. The two primary strategies employed are convergent synthesis and solid-phase peptide synthesis (SPPS).

Convergent Synthesis

This is the most common approach for auristatin synthesis. It involves the separate synthesis of key fragments of the molecule, which are then coupled together in the final stages to assemble the complete pentapeptide. For example, a common route for MMAF synthesis involves the preparation of a P1-P3 tripeptide fragment and a P4-P5 dipeptide fragment, followed by their coupling. This strategy can often lead to higher overall yields for complex molecules.

Solid-Phase Peptide Synthesis (SPPS)

While less common for the synthesis of the entire pentapeptide, SPPS has been successfully used for preparing certain auristatin analogues and fragments. This method involves anchoring the C-terminal amino acid to a solid resin support and sequentially adding the subsequent amino acids.

Key Synthetic Reactions and Reagents

The synthesis of auristatin intermediates involves several critical chemical transformations, primarily peptide coupling and the use of protecting groups.

Peptide Coupling

The formation of the amide bonds between the amino acid residues is achieved using various peptide coupling reagents. The choice of coupling reagent is critical to ensure high efficiency and minimize side reactions like epimerization. Commonly used coupling reagents in auristatin synthesis include:

  • Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization.

  • Uronium/Aminium Reagents: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). These reagents are known for their high reactivity and fast coupling times.

  • Phosphonium Reagents: like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), which is particularly effective for coupling sterically hindered N-methyl amino acids.

Protecting Groups

To prevent unwanted side reactions during peptide coupling, the functional groups of the amino acids (amino and carboxyl groups) are protected. Common protecting groups used in auristatin synthesis include:

  • tert-Butoxycarbonyl (Boc): Used for N-terminal protection and is typically removed with a strong acid like trifluoroacetic acid (TFA).

  • Fluorenylmethyloxycarbonyl (Fmoc): Another common N-terminal protecting group, which is removed by a weak base such as piperidine.

  • Carboxybenzyl (Cbz): Used for N-terminal protection and is typically removed by hydrogenolysis.

  • Ester Protecting Groups: Methyl or tert-butyl esters are used to protect the C-terminal carboxylic acid and are removed by saponification or acidolysis, respectively.

Quantitative Data on Synthesis Intermediates

The efficiency of each synthetic step is crucial for the overall yield of the final auristatin product. The following tables summarize reported yields and purity for key intermediates and coupling steps in auristatin synthesis. It is important to note that these values can vary based on specific reaction conditions and scale.

Step/IntermediateProductReported YieldPurityReference(s)
Coupling of N-Boc-D-Val-Dil with dolaphenineProtected MMAE~85%≥98.5%
Solid-phase synthesis of MeVal-Val-Dil-Dap-PheMMAF on resin~73% (cleaved)High
Conjugation of MMAE-maleimide linker to peptideNH2-PDC-178%>99%
Conjugation of MMAE-maleimide linker to peptideDOTA-PDC-189%>99%

Experimental Protocols

This section provides illustrative methodologies for key experiments in auristatin synthesis, based on published literature. These protocols are intended as a general guide and would require optimization for specific laboratory conditions.

Synthesis of an N-Methylated Amino Acid Intermediate

N-methylation of L-Valine:

  • Dissolve L-valine in methanol.

  • Add paraformaldehyde and sodium cyanoborohydride to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture with 1N HCl and then basify with 1N NaOH.

  • Extract the product with diethyl ether.

  • Dry the organic layer and concentrate to obtain N-methyl-L-valine.

Peptide Coupling to Form a Dipeptide Intermediate

Synthesis of Dolaproine-Phenylalanine Methyl Ester Dipeptide:

  • Dissolution: Dissolve N-Boc-dolaproine, phenylalanine methyl ester (H-Phe-OMe), 1-hydroxybenzotriazole (HOBt), and triethylamine (Et3N) in dichloromethane (CH2Cl2).

  • Coupling: Cool the solution to 0°C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

  • Stir the reaction at room temperature overnight.

  • Work-up and Purification: Perform a standard aqueous work-up to remove excess reagents and by-products. The protected dipeptide is then purified, typically by column chromatography.

Deprotection of an Intermediate

Boc Deprotection:

  • Dissolve the Boc-protected peptide intermediate in a solution of 4M HCl in 1,4-dioxane.

  • Stir the solution for 1 hour at room temperature.

  • Remove the solvent under reduced pressure to yield the deprotected peptide hydrochloride salt.

Visualization of Synthetic Pathways and Mechanism of Action

Convergent Synthesis of MMAE

The following diagram illustrates a convergent synthetic pathway for Monomethyl Auristatin E (MMAE), highlighting the coupling of key peptide fragments.

MMAE_Convergent_Synthesis cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis MeVal N-Me-Val Val Val MeVal->Val Peptide Coupling Dil Dil Val->Dil Peptide Coupling Frag1 P1-P3 Fragment (N-Me-Val-Val-Dil) Protected_MMAE Protected MMAE Frag1->Protected_MMAE Peptide Coupling (e.g., HATU, DIPEA) Dap Dap Doe Doe Dap->Doe Peptide Coupling Frag2 P4-P5 Fragment (Dap-Doe) Frag2->Protected_MMAE MMAE MMAE Protected_MMAE->MMAE Deprotection

Caption: Convergent synthesis of MMAE.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

This diagram outlines the general workflow for the synthesis of an auristatin analogue using SPPS.

SPPS_Workflow Resin Resin Support Attach_AA1 Attach C-terminal Amino Acid to Resin Resin->Attach_AA1 Deprotection1 N-terminal Deprotection (e.g., Fmoc removal) Attach_AA1->Deprotection1 Coupling1 Couple Next Protected Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Repeat Repeat Deprotection, Coupling, and Wash Cycles Wash1->Repeat Cleavage Cleave Peptide from Resin Repeat->Cleavage Purification Purify Final Peptide Cleavage->Purification Final_Product Auristatin Analogue Purification->Final_Product

Caption: General workflow for SPPS.

Mechanism of Action and Apoptotic Signaling

Auristatins exert their potent cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.

Auristatin_MoA ADC Auristatin-ADC Internalization Internalization into Cancer Cell ADC->Internalization Lysosome Lysosomal Cleavage Internalization->Lysosome Auristatin Free Auristatin Lysosome->Auristatin Tubulin Tubulin Auristatin->Tubulin Microtubule_Disruption Inhibition of Tubulin Polymerization Tubulin->Microtubule_Disruption inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Methodological & Application

Application Note: Elucidating the Structure of MMAF Intermediate 1 via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural elucidation of synthetic intermediates of Monomethyl Auristatin F (MMAF), a potent anti-tubulin agent used in antibody-drug conjugates (ADCs). While specific, publicly available assigned NMR data for "MMAF intermediate 1" (CAS 161485-82-1; Molecular Formula: C24H36N2O6) is limited, this note outlines a comprehensive NMR-based methodology for its characterization. The protocols and data presented for a representative Boc-protected dipeptide, Boc-L-Val-L-Phe-OMe, are illustrative of the techniques required to confirm the structure, purity, and stereochemical integrity of MMAF intermediates.

Introduction

Monomethyl Auristatin F (MMAF) is a highly potent synthetic antineoplastic agent.[1] As a component of antibody-drug conjugates, it is targeted to cancer cells, where it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] The synthesis of MMAF involves a multi-step process with several key intermediates. "this compound" is one such precursor, and its precise structural confirmation is critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structure determination of organic molecules in solution.[2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the chemical environment of each atom, their connectivity, and spatial relationships, thereby enabling complete structural assignment.

Structural Elucidation Workflow

The structural confirmation of this compound would follow a systematic workflow involving a series of NMR experiments. The general process is outlined in the diagram below.

workflow Workflow for NMR Structure Elucidation of this compound cluster_prep Sample Preparation cluster_1d_nmr 1D NMR Spectroscopy cluster_2d_nmr 2D NMR Spectroscopy cluster_analysis Data Analysis and Structure Confirmation sample_prep Dissolve 5-10 mg of this compound in 0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) h1_nmr ¹H NMR: - Identify proton environments - Determine relative number of protons sample_prep->h1_nmr c13_nmr ¹³C NMR: - Identify unique carbon environments - Determine types of carbons (CH3, CH2, CH, Cq) h1_nmr->c13_nmr cosy COSY: - Establish ¹H-¹H spin-spin couplings - Identify adjacent protons c13_nmr->cosy hsqc HSQC: - Correlate protons to directly attached carbons cosy->hsqc hmbc HMBC: - Correlate protons to carbons over 2-3 bonds - Establish long-range connectivity hsqc->hmbc noesy NOESY/ROESY: - Identify through-space proton proximities - Confirm stereochemistry and conformation hmbc->noesy assignment Assign all ¹H and ¹³C signals noesy->assignment structure_verification Verify connectivity and stereochemistry assignment->structure_verification final_structure Confirm structure of this compound structure_verification->final_structure

Caption: A generalized workflow for the structural elucidation of this compound using NMR spectroscopy.

Representative Structure and NMR Data

Caption: Structure of the representative dipeptide Boc-L-Val-L-Phe-OMe.

Table 1: Representative ¹H NMR Data for Boc-L-Val-L-Phe-OMe (500 MHz, CDCl₃)
AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Phe-NH6.5 - 6.8d~7.51H
Phe-Ar-H7.1 - 7.3m-5H
Val-NH5.0 - 5.2d~8.51H
Phe-CαH4.8 - 4.9m-1H
Val-CαH4.1 - 4.2dd8.5, 5.01H
OCH₃3.70s-3H
Phe-CβH₂3.0 - 3.2m-2H
Val-CβH2.1 - 2.2m-1H
Boc-(CH₃)₃1.42s-9H
Val-CγH₃0.9 - 1.0d~6.86H
Table 2: Representative ¹³C NMR Data for Boc-L-Val-L-Phe-OMe (125 MHz, CDCl₃)
AssignmentChemical Shift (δ, ppm)
Phe C=O172.0
Val C=O171.5
Boc C=O155.5
Phe Cγ (Ar Cq)136.0
Phe Cδ/Cε/Cζ (Ar CH)129.3, 128.6, 127.1
Boc C(CH₃)₃80.0
Val Cα59.0
Phe Cα53.5
OCH₃52.3
Phe Cβ38.0
Val Cβ31.0
Boc (CH₃)₃28.3
Val Cγ19.0, 17.8

Experimental Protocols

1. Sample Preparation

  • Weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆, or methanol-d₄) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

2. 1D ¹H NMR Spectroscopy

  • Purpose: To obtain a proton spectrum, providing information on chemical shifts, signal integrations, and coupling patterns.

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Spectral Width: 0 - 12 ppm.

    • Acquisition Time: 2 - 4 seconds.

    • Relaxation Delay (d1): 1 - 5 seconds.

    • Temperature: 298 K.

3. 1D ¹³C NMR Spectroscopy

  • Purpose: To obtain a carbon spectrum, identifying all unique carbon environments.

  • Instrument: 500 MHz (or higher) NMR spectrometer with a broadband probe.

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).

    • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

    • Spectral Width: 0 - 200 ppm.

    • Acquisition Time: 1 - 2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Temperature: 298 K.

4. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Gradient-selected COSY (cosygpqf or similar).

    • Number of Increments (F1): 256 - 512.

    • Scans per Increment: 8 - 16.

    • Spectral Width (F1 and F2): 0 - 12 ppm.

    • Processing: Sine-bell window function followed by Fourier transform.

5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons.

  • Instrument: 500 MHz (or higher) NMR spectrometer with a broadband probe.

  • Parameters:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.2 or similar).

    • Number of Increments (F1): 128 - 256.

    • Scans per Increment: 16 - 64.

    • ¹H Spectral Width (F2): 0 - 12 ppm.

    • ¹³C Spectral Width (F1): 0 - 160 ppm.

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

6. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons.

  • Instrument: 500 MHz (or higher) NMR spectrometer with a broadband probe.

  • Parameters:

    • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf or similar).

    • Number of Increments (F1): 256 - 512.

    • Scans per Increment: 32 - 128.

    • Long-range J-coupling delay: Optimized for 4 - 8 Hz.

Conclusion

The structural integrity of synthetic intermediates is paramount in the production of complex pharmaceutical agents like MMAF. The application of a suite of NMR experiments, as detailed in this note, provides a robust and reliable method for the complete structural elucidation and verification of this compound. By systematically applying 1D and 2D NMR techniques, researchers can confidently confirm the identity and purity of their synthetic intermediates, ensuring the quality and consistency of the final ADC product.

References

Application Note: Protocol for the Site-Specific Conjugation of MMAF to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, step-by-step protocol for the conjugation of a maleimide-activated Monomethyl Auristatin F (MMAF) derivative to a monoclonal antibody (mAb). This process, central to the creation of Antibody-Drug Conjugates (ADCs), enables the targeted delivery of the potent cytotoxic MMAF payload to cancer cells. The protocol covers the partial reduction of antibody interchain disulfide bonds, the conjugation reaction with a pre-synthesized MMAF-linker intermediate, and the subsequent purification and characterization of the resulting ADC. This method focuses on cysteine-directed conjugation, a widely used strategy that yields a controlled and relatively homogeneous product.[1]

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that merge the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing capacity of cytotoxic agents.[1][2] An ADC's efficacy is critically dependent on its three components: the antibody, the cytotoxic payload, and the linker connecting them.[3]

Monomethyl Auristatin F (MMAF) is a highly potent synthetic antineoplastic agent that functions by inhibiting tubulin polymerization, a process essential for cell division.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells. Unlike its analogue MMAE, MMAF has a charged C-terminal phenylalanine, which makes it less permeable to cell membranes. This feature reduces off-target toxicity, making it an excellent payload for targeted delivery via an ADC.

This protocol details the conjugation of an MMAF derivative to an antibody via a thiol-maleimide linkage. This widely adopted strategy involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive free thiol groups, which then react with a maleimide group on the drug-linker. For the purpose of this protocol, "Intermediate 1" is defined as a maleimide-activated MMAF, such as Maleimido-caproyl-MMAF (Mc-MMAF) .

Experimental Workflow Overview

The overall process involves three main stages: antibody reduction, conjugation with the MMAF-linker, and purification and characterization of the final ADC product.

G cluster_0 Part A: Antibody Preparation cluster_1 Part B: Conjugation cluster_2 Part C: Purification & Characterization A Monoclonal Antibody (mAb) B Partial Reduction (e.g., with TCEP) A->B C Reduced mAb (with free thiols) B->C E Conjugation Reaction (Thiol-Maleimide) C->E D Intermediate 1 (Mc-MMAF) D->E F Crude ADC Mixture E->F G Purification (e.g., HIC / SEC) F->G H Purified MMAF-ADC G->H I Characterization (DAR, Purity, Aggregation) H->I J Final Characterized ADC I->J

Caption: High-level workflow for the synthesis of an MMAF-ADC.

Detailed Experimental Protocols

Part A: Antibody Reduction

This step partially reduces the interchain disulfide bonds of the antibody to generate a controlled number of free sulfhydryl (thiol) groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.

Materials:

  • Monoclonal Antibody (mAb): e.g., IgG1 at 5-10 mg/mL.

  • Reduction Buffer: Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 7.4, degassed.

  • TCEP Hydrochloride Solution: 10 mM in degassed water.

Procedure:

  • Prepare the antibody in the Reduction Buffer to a final concentration of 5 mg/mL.

  • Add a calculated molar excess of TCEP solution to the antibody. A starting point of a 10-20 fold molar excess of TCEP per antibody is recommended. The exact ratio must be optimized for each specific antibody to achieve the desired average Drug-to-Antibody Ratio (DAR).

  • Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

  • After incubation, cool the reaction mixture on ice. The reduced antibody should be used immediately in the conjugation step.

ParameterRecommended ValuePurpose
Antibody Concentration5 mg/mLOptimal for reaction efficiency.
TCEP Molar Excess10-20x over mAbTo reduce interchain disulfides; optimize for target DAR.
Incubation Temperature37°CPromotes efficient reduction.
Incubation Time1-2 hoursSufficient time for partial reduction.

Table 1: Recommended parameters for antibody reduction.

Part B: MMAF-Linker Conjugation

In this step, the maleimide-activated MMAF intermediate is added to the reduced antibody, where it reacts with the newly generated free thiol groups to form a stable thioether bond.

Materials:

  • Reduced mAb from Part A.

  • Intermediate 1 (Mc-MMAF): 10 mM stock solution in an organic solvent like DMSO.

  • Conjugation Buffer: PBS with 5 mM EDTA, pH 7.4, degassed.

  • Quenching Reagent: 100 mM N-acetylcysteine in water.

Procedure:

  • To the reduced antibody solution, add the Mc-MMAF stock solution. A 1.5 to 2-fold molar excess of the drug-linker over the available thiol groups is a typical starting point.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture remains below 10% (v/v) to prevent antibody denaturation.

  • Incubate the reaction at room temperature for 1 hour with gentle mixing, protected from light.

  • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups. Incubate for an additional 20 minutes.

  • The resulting crude ADC mixture is now ready for purification.

ParameterRecommended ValuePurpose
Drug-Linker Molar Excess1.5-2x over available thiolsDrives the conjugation reaction to completion.
Final DMSO Concentration<10% (v/v)Prevents antibody denaturation and aggregation.
Incubation TemperatureRoom Temperature (20-25°C)Allows for efficient and controlled conjugation.
Incubation Time1 hourSufficient time for the thiol-maleimide reaction.

Table 2: Recommended parameters for the conjugation reaction.

Part C: ADC Purification

Purification is essential to remove unconjugated antibody, free drug-linker, and aggregates, and to isolate ADC species with the desired DAR profile. Hydrophobic Interaction Chromatography (HIC) is a key method for separating ADCs based on their DAR, as each conjugated MMAF molecule increases the overall hydrophobicity of the protein.

Materials:

  • HIC Column (e.g., Butyl or Phenyl Sepharose).

  • HIC Buffer A (Binding Buffer): e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • HIC Buffer B (Elution Buffer): e.g., 20 mM Sodium Phosphate, pH 7.0.

  • Formulation Buffer: e.g., PBS, pH 7.4.

Procedure:

  • Equilibrate the HIC column with HIC Buffer A.

  • Dilute the quenched conjugation mixture with HIC Buffer A to promote binding to the column.

  • Load the diluted sample onto the column.

  • Elute the ADC species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B). Species with higher DAR values are more hydrophobic and will elute later in the gradient.

  • Collect fractions and analyze them by UV-Vis spectroscopy or HPLC to identify those containing the desired ADC species (e.g., DAR4).

  • Pool the desired fractions and perform buffer exchange into the final formulation buffer using a desalting column or tangential flow filtration.

Part D: ADC Characterization

The purified MMAF-ADC must be thoroughly characterized to determine its critical quality attributes.

1. Drug-to-Antibody Ratio (DAR) Determination: The average DAR is a critical parameter influencing the ADC's efficacy and safety. It can be determined by several methods:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): As used in purification, HIC can resolve species with different numbers of drugs (DAR 0, 2, 4, 6, 8). The average DAR is calculated from the weighted area of each peak.

  • Reversed-Phase HPLC (RP-HPLC): The ADC can be reduced to separate light and heavy chains. The weighted peak area of each drug-conjugated chain is used to calculate the average DAR.

  • Mass Spectrometry (MS): High-resolution mass spectrometry of the intact or reduced ADC provides precise mass measurements, allowing for accurate DAR calculation.

DAR SpeciesDescriptionElution Profile (HIC)
DAR 0Unconjugated AntibodyElutes first
DAR 2Antibody with 2 MMAF moleculesIntermediate elution
DAR 4Antibody with 4 MMAF molecules (Target)Intermediate elution
DAR 6Antibody with 6 MMAF moleculesLate elution
DAR 8Antibody with 8 MMAF moleculesElutes last

Table 3: Expected HIC elution profile for cysteine-conjugated ADC species.

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC-HPLC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).

3. Potency Analysis:

  • In Vitro Cell Cytotoxicity Assay: The biological activity of the MMAF-ADC is confirmed by performing a dose-response cytotoxicity assay on an antigen-positive cancer cell line.

MMAF Mechanism of Action

The therapeutic effect of an MMAF-ADC is initiated upon binding to a target antigen on a cancer cell surface, followed by internalization.

G cluster_0 Extracellular cluster_1 Intracellular ADC MMAF-ADC Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage (Proteases) Lysosome->Cleavage MMAF Free MMAF Cleavage->MMAF Tubulin Tubulin Dimers MMAF->Tubulin Block Polymerization Block Tubulin->Block Spindle Mitotic Spindle Disruption Block->Spindle Arrest G2/M Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for an MMAF-based ADC.

Once internalized, the ADC is trafficked to lysosomes, where proteases cleave the linker, releasing the active MMAF payload into the cytoplasm. Free MMAF then binds to tubulin dimers, potently inhibiting their polymerization into microtubules. This disruption of the microtubule network prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase and, ultimately, programmed cell death (apoptosis).

References

Application Notes and Protocols for Hydrophobic Interaction Chromatography (HIC) in the Purification of MMAF-ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1][2] Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent frequently used as a payload in ADCs. The conjugation process, which typically involves linking the drug-linker to the antibody through cysteine or lysine residues, results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR).[1] This heterogeneity can significantly impact the ADC's efficacy and safety profile. Therefore, robust purification methods are crucial to ensure a consistent and well-characterized product.

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical and preparative technique ideally suited for the separation and purification of ADC species based on their DAR.[1][3] The conjugation of hydrophobic drug-linkers like MMAF to an antibody increases its overall hydrophobicity in a DAR-dependent manner. HIC separates molecules based on these differences in hydrophobicity, allowing for the isolation of specific DAR species. This application note provides a detailed protocol and key considerations for the purification of MMAF-ADCs using HIC.

Principle of HIC for ADC Separation

HIC separates proteins based on their surface hydrophobicity. In a high-salt mobile phase, the hydrophobic patches on the protein surface are exposed and interact with the hydrophobic ligands of the HIC stationary phase. Elution is achieved by decreasing the salt concentration of the mobile phase, which reduces the hydrophobic interactions and allows the proteins to elute in order of increasing hydrophobicity. For ADCs, species with a higher DAR are more hydrophobic and therefore bind more strongly to the HIC column, eluting at lower salt concentrations.

HIC_Principle DAR0_L DAR 0 Column HIC Column (Hydrophobic Ligands) DAR0_L->Column Weak Interaction DAR2_L DAR 2 DAR2_L->Column Moderate Interaction DAR4_L DAR 4 DAR4_L->Column Strong Interaction DAR0_E DAR 0 DAR2_E DAR 2 DAR4_E DAR 4 Column->DAR0_E Elutes First Column->DAR2_E Elutes Later Column->DAR4_E Elutes Last

Figure 1: Principle of HIC Separation for ADCs.

Experimental Protocols

A general workflow for the purification of MMAF-ADCs using HIC involves several key steps, from initial conjugation to final formulation.

ADC_Purification_Workflow cluster_prep Preparation cluster_purification HIC Purification cluster_final Final Steps mAb Monoclonal Antibody (mAb) Reduce Antibody Reduction mAb->Reduce Conjugate MMAF-Linker Conjugation Reduce->Conjugate Quench Quench Reaction Conjugate->Quench SamplePrep Sample Preparation (Dilution in High Salt Buffer) Quench->SamplePrep HIC HIC Chromatography SamplePrep->HIC Fractions Collect DAR Fractions HIC->Fractions Pool Pool Fractions Fractions->Pool Desalt Desalting / Buffer Exchange Pool->Desalt Analysis Characterization (e.g., DAR Analysis) Desalt->Analysis

Figure 2: MMAF-ADC Purification Workflow.

1. Materials and Buffers

  • HIC Column: Butyl or Phenyl chemistry columns are commonly used.

  • Buffer A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Buffer B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

  • Alternative Buffers: In some cases, isopropanol may be added to the mobile phase to improve resolution. For example, Buffer B can be 25 mM Sodium Phosphate, pH 6.95 with 25% Isopropanol.

2. Sample Preparation

  • Following the conjugation reaction and quenching, the crude ADC mixture needs to be prepared for HIC.

  • Dilute the quenched conjugation reaction mixture with HIC Buffer A to promote binding to the column. The final salt concentration should be optimized to ensure the ADC binds effectively to the column without causing precipitation.

3. HIC Protocol

  • Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of HIC Buffer A.

  • Sample Loading: Load the diluted ADC sample onto the equilibrated column.

  • Elution: Elute the bound ADC species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B). A typical gradient might be from 0% to 100% Buffer B over 20-30 CVs. The steepness of the gradient is a critical parameter for optimizing the resolution between different DAR species.

  • Fraction Collection: Collect fractions throughout the elution gradient. Species with higher DARs are more hydrophobic and will elute later in the gradient.

  • Column Cleaning and Storage: After elution, wash the column with Buffer B, followed by a sanitization step (e.g., 0.5 N NaOH) and storage in an appropriate buffer (e.g., 20% Ethanol).

4. Post-Purification Processing

  • Fraction Analysis: Analyze the collected fractions to determine the DAR of each peak. This can be done using techniques such as UV-Vis spectroscopy (as the drug and antibody have different absorbance maxima), reversed-phase HPLC, or mass spectrometry.

  • Pooling and Desalting: Pool the fractions containing the desired DAR species.

  • Perform a buffer exchange into a suitable formulation buffer using methods like tangential flow filtration (TFF) or a desalting column.

Data Presentation: HIC Parameters for ADC Purification

The following table summarizes typical HIC parameters reported for the purification and analysis of auristatin-based ADCs, including MMAF.

ParameterCondition 1Condition 2Condition 3
Column Chemistry Phenyl (e.g., Phenyl-5PW)Butyl (e.g., Butyl-NPR)Ether (e.g., Ether-5PW)
Mobile Phase A 1.5 M (NH₄)₂SO₄, 25 mM Na₃PO₄, pH 6.951.5 M (NH₄)₂SO₄, 25 mM K₃PO₄, pH 7.02 M NaCl, 50 mM Na₃PO₄, pH 7.0
Mobile Phase B 25 mM Na₃PO₄, pH 6.95 / 25% IPA (v/v)25 mM K₃PO₄, pH 7.0 / 25% IPA (v/v)50 mM Na₃PO₄, pH 7.0 / 10% ACN / 10% IPA (v/v/v)
Gradient Linear gradient of decreasing salt concentrationLinear gradient over 15 minutesLinear gradient over 50 minutes
Flow Rate Typically 0.5 - 1.0 mL/minNot specified1.0 mL/min
Temperature Ambient or controlled (e.g., 30 °C)Ambient30 °C

Note: The optimal conditions, including salt type, pH, and gradient slope, may need to be empirically determined for each specific MMAF-ADC.

Conclusion

Hydrophobic Interaction Chromatography is an indispensable technique for the purification and characterization of MMAF-ADCs. By leveraging the increased hydrophobicity imparted by the MMAF payload, HIC allows for the effective separation of ADC species with different drug-to-antibody ratios. This enables the production of more homogeneous and well-defined ADCs, which is critical for ensuring their safety and efficacy. The protocols and parameters outlined in this application note provide a solid foundation for researchers and drug development professionals working with MMAF-ADCs.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of MMAF Intermediate 1 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of MMAF intermediate 1, a key precursor in the synthesis of the potent anti-cancer agent Monomethyl Auristatin F (MMAF). The method utilizes protein precipitation for sample cleanup, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this intermediate in biological matrices, particularly for pharmacokinetic and process monitoring studies.

Introduction

Monomethyl Auristatin F (MMAF) is a highly potent antimitotic agent used as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] The synthesis of MMAF involves several key intermediates, with this compound being a critical precursor.[1][3] Accurate quantification of this intermediate is essential for optimizing reaction conditions, ensuring purity of the final product, and for preclinical and clinical pharmacokinetic studies of ADCs. This document provides a detailed protocol for a robust LC-MS/MS method to quantify this compound in plasma.

Experimental

  • This compound (C₂₄H₃₆N₂O₆, MW: 448.55) reference standard[4]

  • Stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of this compound (recommended) or a structurally similar compound.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Control plasma (e.g., rat, mouse, human)

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Waters Acquity UPLC, Shimadzu Nexera)

  • Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Thermo Fisher TSQ, Agilent Triple Quad)

  • Analytical column: Kinetex F5 Core-shell column (2.1 × 100 mm, 1.7 µm, Phenomenex) or equivalent

A protein precipitation method is employed for its simplicity and efficiency in removing the bulk of plasma proteins.

  • Thaw plasma samples and standards on ice.

  • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic separation is crucial for resolving the analyte from matrix interferences.

  • Column: Kinetex F5 Core-shell, 2.1 × 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0-1.0 min: 20% B

    • 1.0-5.0 min: 20% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.1-8.0 min: 20% B (Re-equilibration)

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion [M+H]⁺ m/z 449.3 → Product ion (specific fragment to be determined experimentally)

    • Internal Standard: To be determined based on the specific IS used.

Data Analysis and Quantitative Results

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The quantitative performance of the method is summarized in the table below.

ParameterResult
Linearity Range0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Bias)Within ± 15% (± 20% at LLOQ)
Precision (% CV)< 15% (< 20% at LLOQ)
Recovery> 85%

Workflow and Pathway Diagrams

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (50 µL) Add_IS_ACN Add Acetonitrile with Internal Standard (150 µL) Plasma->Add_IS_ACN Vortex Vortex (1 min) Add_IS_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Results and Reporting Quantification->Results

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive tool for the quantification of this compound in plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in drug development and research. This method can be adapted for other biological matrices with appropriate validation.

References

In-Process Controls for the Synthesis of MMAF Intermediate 1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin F (MMAF) is a potent antimitotic agent and a critical payload component in the development of Antibody-Drug Conjugates (ADCs). The synthesis of MMAF involves a multi-step process, with the quality of each intermediate directly impacting the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). Robust in-process controls (IPCs) are therefore essential to monitor and control the manufacturing process, ensuring the consistent production of high-quality intermediates.

This document provides detailed application notes and protocols for the in-process controls for the synthesis of a key precursor, MMAF Intermediate 1. For the purpose of these notes, this compound is defined as N-tert-butoxycarbonyl-L-valyl-L-alaninyl-L-phenylalanine methyl ester . This intermediate is a crucial building block in the total synthesis of MMAF.

Synthesis Pathway of this compound

The synthesis of this compound is typically achieved through a stepwise peptide coupling strategy. The following diagram illustrates the logical workflow of the synthesis and the points at which in-process controls are applied.

Workflow for this compound Synthesis and In-Process Controls cluster_0 Step 1: Dipeptide Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Tripeptide Formation Boc-Val-OH Boc-L-Valine Coupling_1 Peptide Coupling Boc-Val-OH->Coupling_1 H-Ala-OMe L-Alanine methyl ester H-Ala-OMe->Coupling_1 Intermediate_Dipeptide Boc-L-Val-L-Ala-OMe Coupling_1->Intermediate_Dipeptide IPC_1 IPC 1: - Reaction Completion - Purity (HPLC) - Identity (LC-MS) Intermediate_Dipeptide->IPC_1 Deprotection Boc Deprotection Intermediate_Dipeptide->Deprotection Dipeptide_Amine H-L-Val-L-Ala-OMe Deprotection->Dipeptide_Amine IPC_2 IPC 2: - Reaction Completion - Identity (LC-MS) Dipeptide_Amine->IPC_2 Coupling_2 Peptide Coupling Dipeptide_Amine->Coupling_2 Boc-Phe-OH Boc-L-Phenylalanine Boc-Phe-OH->Coupling_2 MMAF_Intermediate_1 Boc-L-Val-L-Ala-L-Phe-OMe (this compound) Coupling_2->MMAF_Intermediate_1 IPC_3 IPC 3 (Final Release): - Appearance - Identity (LC-MS, NMR) - Purity (HPLC) - Yield MMAF_Intermediate_1->IPC_3

Caption: Synthesis and In-Process Control Workflow for this compound.

In-Process Control (IPC) Summary

The following table summarizes the key in-process controls applied at each critical stage of the this compound synthesis.

Step No.IntermediateIPC TestAcceptance Criteria
1Boc-L-Val-L-Ala-OMeReaction Completion (TLC/LC-MS)Starting material consumption >99%
Purity (HPLC)≥98.0%
Identity (LC-MS)Mass confirmation (m/z)
2H-L-Val-L-Ala-OMeReaction Completion (TLC/LC-MS)Starting material consumption >99%
Identity (LC-MS)Mass confirmation (m/z)
3This compound AppearanceWhite to off-white solid
(Final Product)Identity (LC-MS)Mass confirmation (m/z)
Identity (¹H NMR)Conforms to structure
Purity (HPLC)≥98.0%
Individual Impurity (HPLC)≤0.5%
Yield80-95%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of the dipeptide and tripeptide intermediates and to quantify any process-related impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Calculate the area percentage of the main peak relative to the total peak area to determine purity.

    • Identify and quantify any individual impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This method is used to confirm the molecular weight of the synthesized intermediates.

  • Instrumentation:

    • LC-MS system with an electrospray ionization (ESI) source

    • Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    5 95
    7 95
    7.1 10

    | 10 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Sample Preparation:

    • Dissolve the sample in a 1:1 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.

  • Data Analysis:

    • Confirm the presence of the expected protonated molecular ion ([M+H]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR is used for the final structural confirmation of this compound.

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher)

  • Sample Preparation:

    • Dissolve 5-10 mg of the final product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition Parameters:

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • The chemical shifts, splitting patterns, and integration of the proton signals should be consistent with the proposed structure of Boc-L-Val-L-Ala-L-Phe-OMe. Key expected signals include those for the Boc protecting group, the methyl ester, and the characteristic protons of the valine, alanine, and phenylalanine residues.

Conclusion

The implementation of these in-process controls is critical for ensuring the quality and consistency of this compound synthesis. By closely monitoring reaction completion, purity, and identity at each key stage, manufacturers can identify and mitigate potential issues early in the process, leading to a more robust and reproducible synthesis of this vital ADC precursor. The provided protocols offer a solid foundation for the analytical testing required to support the development and manufacturing of MMAF-based ADCs.

Application Notes and Protocols for MMAF Intermediate 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMAF intermediate 1 is a key building block in the synthesis of Monomethyl Auristatin F (MMAF), a highly potent antineoplastic agent.[1] MMAF is a synthetic analogue of the natural product dolastatin 10 and functions as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.[2] Due to its high cytotoxicity, MMAF is primarily used as a payload in Antibody-Drug Conjugates (ADCs), where it is linked to a monoclonal antibody to enable targeted delivery to cancer cells.[2]

This document provides detailed application notes on the proper handling, safety precautions, and a representative experimental protocol for the use of this compound in further synthetic steps. As a precursor to a highly potent cytotoxic compound, this compound must be handled with extreme caution in a controlled laboratory setting by trained personnel.

Physicochemical and Safety Data

Quantitative and safety data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 161485-82-1[1][]
Molecular Formula C₂₄H₃₆N₂O₆
Molecular Weight 448.55 g/mol
Appearance Solid powderN/A
Purity ≥98% (Typical)N/A
Solubility Soluble in DMSO (e.g., 10 mM)
Storage -20°C, protect from light, stored under nitrogen
Table 2: Hazard Identification and Safety Information
CategoryInformationReference
GHS Pictogram GHS07 (Harmful/Irritant)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Safety Precautions

This compound is a precursor to a highly potent cytotoxic agent and must be handled accordingly. All operations have the potential to generate hazardous dust or aerosols. Strict adherence to safety protocols is mandatory.

Engineering Controls
  • Primary Containment: All handling of the solid form of this compound must be performed in a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a containment ventilated enclosure (CVE) such as a glove box.

  • Laboratory Area: The laboratory should be a designated area with restricted access and maintained under negative pressure to prevent the escape of contaminants.

Personal Protective Equipment (PPE)

The minimum required PPE when handling this compound is outlined below. All PPE should be disposed of as cytotoxic waste after use.

Table 3: Required Personal Protective Equipment (PPE)
PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove can be removed immediately after handling.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder.Prevents inhalation of hazardous particles.
Shoe Covers Disposable shoe covers.Prevents tracking of contaminants outside the designated handling area.

G cluster_prep Preparation & Assessment cluster_ppe Don PPE cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal prep Review SDS & SOPs risk Conduct Risk Assessment area Prepare Containment Area (e.g., Fume Hood) gown Disposable Gown & Shoe Covers area->gown respirator Respirator (N95+) goggles Goggles & Face Shield gloves Double Nitrile Gloves weigh Weigh Solid in CVE gloves->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decon Decontaminate Surfaces & Equipment react->decon waste Segregate & Dispose of Cytotoxic Waste decon->waste doff Doff PPE Correctly waste->doff

Spill Management

In the event of a spill, immediate action is critical to prevent exposure.

  • Evacuate and Alert: Immediately alert others and secure the area.

  • Don PPE: Before cleanup, don the full PPE as described in Table 3.

  • Contain Spill: For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne. For liquid spills, cover with absorbent pads from a chemotherapy spill kit.

  • Clean Area: Working from the outside in, clean the spill area using a chemotherapy spill kit.

  • Decontaminate: Decontaminate the area with a suitable agent (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, and a final water rinse).

  • Dispose: All cleanup materials must be disposed of as cytotoxic waste.

Waste Disposal

All materials contaminated with this compound are considered hazardous cytotoxic waste.

  • Solid Waste: Contaminated PPE, plasticware, and weighing papers should be placed in a dedicated, sealed, and clearly labeled "Cytotoxic Solid Waste" container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a dedicated, sealed, and labeled "Cytotoxic Liquid Waste" container. Do not mix with other chemical waste streams.

  • Sharps: Contaminated needles and glass pipettes must be placed in a puncture-proof sharps container designated for cytotoxic waste.

  • Disposal Method: The primary disposal method is high-temperature incineration by a licensed hazardous waste management service.

Experimental Protocol: Peptide Coupling

The following is a representative protocol for the coupling of a carboxylic acid-containing fragment (e.g., a linker or another peptide) to the N-terminal amine of a Boc-protected intermediate, analogous to the likely use of this compound. This protocol utilizes HATU, a common and efficient peptide coupling reagent that minimizes racemization.

Objective: To form an amide bond between a carboxylic acid-containing molecule and the deprotected N-terminus of this compound.

Reaction Scheme (General):

  • Boc-Intermediate + TFA → TFA·H-Intermediate (Deprotection)

  • TFA·H-Intermediate + R-COOH + HATU + DIPEA → R-CO-Intermediate (Coupling)

Materials and Reagents
  • This compound (Boc-protected)

  • Carboxylic acid fragment (R-COOH) (1.1 eq)

  • Trifluoroacetic acid (TFA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (inert atmosphere)

Step-by-Step Procedure

Part A: Boc-Group Deprotection

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of intermediate).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Once complete, remove the solvent and excess TFA under reduced pressure (in vacuo). The resulting TFA salt of the deprotected intermediate is typically used directly in the next step.

Part B: Peptide Coupling

  • In a separate flame-dried flask under an inert atmosphere, dissolve the carboxylic acid fragment (R-COOH) (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir this "activation mixture" at room temperature for 15-20 minutes.

  • Dissolve the dried TFA salt from Part A in anhydrous DMF.

  • Cool the activation mixture to 0°C in an ice bath.

  • Slowly add the solution of the deprotected intermediate to the activation mixture.

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until completion.

Part C: Work-up and Purification

  • Quench the reaction by adding water.

  • Dilute the mixture with an organic solvent such as Ethyl Acetate or DCM.

  • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography to yield the final coupled product.

G cluster_deprotection Part A: Boc Deprotection cluster_coupling Part B: Peptide Coupling cluster_purification Part C: Work-up & Purification a1 Dissolve Boc-Intermediate in anhydrous DCM a2 Cool to 0°C a1->a2 a3 Add TFA/DCM solution a2->a3 a4 Stir 1-2 hours a3->a4 a5 Monitor by LC-MS a4->a5 a5->a4 Incomplete a6 Evaporate solvent to get TFA salt a5->a6 Complete b2 Dissolve TFA salt in DMF a6->b2 b1 Activate R-COOH with HATU in DMF b3 Combine mixtures at 0°C b1->b3 b2->b3 b4 Add DIPEA dropwise b3->b4 b5 Stir 4-16 hours at RT b4->b5 b6 Monitor by LC-MS b5->b6 b6->b5 Incomplete c1 Quench with water & extract with organic solvent b6->c1 Complete c2 Wash with NaHCO₃ & Brine c1->c2 c3 Dry & Concentrate c2->c3 c4 Purify via Chromatography c3->c4

Conclusion

This compound is a valuable research compound for the development of next-generation targeted cancer therapeutics. Its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols, including appropriate engineering controls and personal protective equipment. The provided experimental protocol offers a robust methodology for its use in peptide coupling reactions, a critical step in the synthesis of complete auristatin payloads for ADCs. Researchers must always consult the latest Safety Data Sheet (SDS) and their institution's specific safety guidelines before commencing work.

References

Troubleshooting & Optimization

Troubleshooting low yield in MMAF intermediate 1 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of MMAF intermediate 1 (CAS: 161485-82-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a crucial building block in the synthesis of Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent used as a payload in antibody-drug conjugates (ADCs).[1][2] It is a dipeptide derivative, typically protected with a tert-butyloxycarbonyl (Boc) group at the N-terminus.

Q2: What are the most common causes of low yield in the synthesis of this compound?

Low yields in the synthesis of this dipeptide intermediate are often attributed to several factors:

  • Incomplete coupling reactions: Steric hindrance from the bulky Boc protecting group and the nature of the amino acids (proline and valine) can slow down the reaction.[3][4]

  • Side reactions: These can include racemization at the chiral centers and the formation of byproducts due to the activation of the carboxylic acid.[5]

  • Peptide aggregation: The growing dipeptide, especially if synthesized on a solid support, can aggregate, hindering reagent access.

  • Premature cleavage: If using a highly acid-labile linker in solid-phase synthesis, premature cleavage of the dipeptide from the resin can occur.

  • Difficulties in purification: The hydrophobic nature of the Boc-protected dipeptide can lead to losses during workup and purification.

Q3: How can I monitor the progress of the coupling reaction?

For solid-phase synthesis, the completion of the coupling reaction can be monitored using qualitative tests like the Kaiser test or the TNBS test on a few resin beads. A positive result indicates the presence of free amines and an incomplete reaction. For solution-phase synthesis, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of an aliquot of the reaction mixture can be used to track the consumption of starting materials and the formation of the product.

Q4: Which coupling reagents are recommended for this synthesis?

For coupling sterically hindered amino acids like valine and proline, highly efficient coupling reagents are recommended. These include uronium-based reagents like HATU, HBTU, and HCTU, or phosphonium-based reagents like PyBOP. The choice of reagent can be critical to drive the reaction to completion and minimize side reactions. The use of additives like HOBt or OxymaPure can help to reduce racemization.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Symptoms:

  • Significant amount of unreacted starting material (amine component) detected by TLC or LC-MS.

  • Positive Kaiser test after the coupling step in solid-phase synthesis.

  • Overall low yield of the desired dipeptide.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance Increase the reaction time for the coupling step. Consider performing a "double coupling" where the coupling procedure is repeated with fresh reagents. For solution-phase synthesis, a slight increase in temperature may be beneficial, but should be monitored to avoid side reactions.
Incomplete Activation of Carboxylic Acid Pre-activate the carboxylic acid of the N-Boc-proline for 15-30 minutes with the coupling reagent before adding the valine methyl ester. Ensure that the coupling reagents are fresh and anhydrous.
Peptide Aggregation (Solid-Phase) Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or a mixture of DMF, DCM, and NMP. Using a resin with good swelling properties can also help.
Insufficient Reagent Equivalents Use a higher excess of the protected amino acid and coupling reagents (typically 3-5 equivalents in solid-phase synthesis).
Issue 2: Presence of Impurities and Side Products

Symptoms:

  • Multiple spots on TLC or multiple peaks in the HPLC chromatogram of the crude product.

  • Mass spectrometry data indicating the presence of species with the same mass but different retention times (diastereomers) or unexpected masses.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Racemization Perform the coupling reaction at a lower temperature (e.g., 0 °C). Use a less nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. The addition of racemization suppressants like HOBt or OxymaPure is highly recommended.
Formation of Homodimers Ensure the complete activation of the carboxylic acid before adding the amine component to prevent self-coupling of the activated amino acid.
Side Reactions from Protecting Groups During Boc deprotection with strong acids like TFA, scavengers such as triisopropylsilane (TIS) should be used to prevent side reactions with sensitive residues.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of this compound

This protocol describes a general procedure for the synthesis of Boc-L-prolyl-L-valine methyl ester.

Materials:

  • Boc-L-Proline

  • L-Valine methyl ester hydrochloride

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve L-Valine methyl ester hydrochloride in DMF and neutralize with DIPEA (2 equivalents).

  • In a separate flask, dissolve Boc-L-Proline (1.2 equivalents) and HBTU (1.2 equivalents) in DMF.

  • Add DIPEA (2.4 equivalents) to the Boc-L-Proline solution and stir for 5 minutes to pre-activate.

  • Slowly add the activated Boc-L-Proline solution to the neutralized L-Valine methyl ester solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Synthesis of this compound

This protocol outlines the steps for synthesizing the dipeptide on a solid support.

Materials:

  • Pre-loaded L-Valine resin (e.g., Wang resin)

  • Boc-L-Proline

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% Piperidine in DMF for Fmoc, or TFA for Boc)

  • Solvents (DMF, DCM)

Procedure:

  • Swell the L-Valine loaded resin in DMF for 30 minutes.

  • If the resin is Fmoc-protected, deprotect by treating with 20% piperidine in DMF (2 x 10 minutes). If Boc-protected, this step is skipped.

  • Wash the resin thoroughly with DMF and DCM.

  • In a separate vessel, dissolve Boc-L-Proline (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling step.

  • Wash the resin with DMF and DCM.

  • Cleave the dipeptide from the resin using a cleavage cocktail appropriate for the resin type (e.g., TFA with scavengers for Wang resin).

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry under vacuum.

  • Purify the crude peptide by preparative HPLC.

Data Presentation

Table 1: Influence of Coupling Reagents on Dipeptide Yield and Purity

Coupling ReagentAdditiveTypical Yield (%)Typical Purity (%)Notes
HBTUHOBt75-85>95Good for standard couplings.
HATU-80-90>97Highly efficient, especially for hindered couplings.
DCCHOBt60-75>90Can lead to Dicyclohexylurea (DCU) byproduct, which can be difficult to remove.
COMU-85-95>98High solubility of byproducts makes purification easier.

Note: Yields and purity are dependent on the specific reaction conditions and purification methods.

Visualizations

Synthesis Workflow

SynthesisWorkflow General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (Boc-Pro, Val-OMe) reagents Coupling Reagents & Solvents coupling Peptide Coupling reagents->coupling monitoring Reaction Monitoring (TLC/LC-MS/Kaiser Test) coupling->monitoring monitoring->coupling Incomplete? workup Aqueous Workup or Resin Cleavage monitoring->workup purification Chromatography (Flash/HPLC) workup->purification analysis Purity & Identity Check (HPLC, MS, NMR) purification->analysis product This compound analysis->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

TroubleshootingLogic Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_coupling Check Coupling Efficiency (Kaiser Test / LC-MS) start->check_coupling check_impurities Analyze Crude Product for Impurities (HPLC, MS) check_coupling->check_impurities Good incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Poor impurities_present Significant Impurities check_impurities->impurities_present Yes solution_coupling Increase coupling time Double couple Use stronger coupling reagent (HATU) incomplete_coupling->solution_coupling solution_aggregation If aggregation suspected: - Use NMP or 'magic mixture' - Use low-load resin incomplete_coupling->solution_aggregation solution_impurities Optimize reaction conditions: - Lower temperature - Use racemization suppressant - Check reagent purity impurities_present->solution_impurities

Caption: A logical workflow for troubleshooting low yields.

References

Identifying and removing impurities from MMAF intermediate 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMAF intermediate 1. Our aim is to help you identify and remove impurities that may arise during the synthesis and handling of this critical component for antibody-drug conjugates (ADCs).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound, providing actionable steps to resolve them.

Question 1: My final product of this compound shows a lower than expected purity by RP-HPLC. What are the potential causes and how can I identify the impurities?

Answer:

Lower than expected purity in your this compound sample can stem from several sources, including incomplete reactions, side reactions, or the presence of starting materials. The most common impurities are often structurally related to the desired product.

Identifying Potential Impurities:

A combination of analytical techniques is crucial for identifying unknown peaks in your chromatogram. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose.

Table 1: Common Impurities in this compound Synthesis and their Mass Signatures

Impurity Type Description Expected Mass Difference from Product (m/z)
Incomplete Coupling Unreacted starting materials or fragments of the peptide chain.Varies depending on the specific unreacted fragment.
Diastereomers/Epimers Isomers with a different stereochemistry at one or more chiral centers, often arising from racemization during amino acid activation.[1][2]Same mass as the product, but different retention time on chiral HPLC or optimized RP-HPLC.
Boc-Protected Impurities Incomplete removal of the Boc protecting group from the N-terminus.[3]+100.05 Da
N-Acylurea Adducts Formation of an unreactive N-acylurea byproduct when using carbodiimide coupling agents like DCC or EDC.[4][5]Varies depending on the carbodiimide used.
Deletion Products Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.Varies depending on the missing amino acid residue.
Oxidation Products Oxidation of susceptible amino acid residues.+16 Da or +32 Da

Experimental Protocol: Impurity Identification by LC-MS

  • Sample Preparation: Dissolve a small amount of your crude or purified this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • MS Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan a range that includes the expected mass of your product and potential impurities (e.g., m/z 400-1000).

    • Fragmentation: Perform tandem MS (MS/MS) on the major peaks to obtain fragmentation patterns, which can help in structural elucidation.

Workflow for Impurity Identification

impurity_identification start Low Purity Sample lcms LC-MS Analysis start->lcms uv Analyze UV Chromatogram lcms->uv ms Analyze Mass Spectra lcms->ms compare Compare with Expected Masses uv->compare ms->compare msms Perform MS/MS on Unknowns compare->msms Unknown Peaks identify Identify Impurities msms->identify end Impurity Profile Established identify->end

Caption: Workflow for the identification of impurities in this compound using LC-MS.

Question 2: I have identified diastereomeric impurities in my this compound sample. How can I remove them?

Answer:

Diastereomers are a common challenge in peptide synthesis, often arising from the racemization of amino acids during the coupling steps. Since they have the same mass, separation requires chromatographic techniques that can differentiate based on their subtle differences in three-dimensional structure.

Purification Strategy: Preparative Reversed-Phase HPLC

Preparative RP-HPLC is the most effective method for separating diastereomers of peptide-like molecules.

Table 2: Recommended Starting Conditions for Preparative HPLC Purification

Parameter Recommendation
Column C18 or Phenyl-Hexyl stationary phase, 10 µm particle size.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
Mobile Phase B 0.1% TFA or Formic Acid in Acetonitrile.
Gradient A shallow gradient with a slow increase in Mobile Phase B (e.g., 0.5-1% per minute) around the elution point of the product.
Flow Rate Dependent on the column diameter, typically 10-50 mL/min for semi-preparative columns.
Loading Dissolve the crude product in the minimum amount of a strong solvent (e.g., DMSO or DMF) and dilute with Mobile Phase A before loading.
Detection UV at 220 nm and 280 nm.

Experimental Protocol: Preparative HPLC for Diastereomer Separation

  • Method Development: Optimize the separation on an analytical scale first to determine the best mobile phase composition and gradient profile for resolving the diastereomers.

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for at least 5-10 column volumes.

  • Sample Loading: Load the dissolved crude product onto the column.

  • Gradient Elution: Run the optimized shallow gradient.

  • Fraction Collection: Collect fractions corresponding to the different peaks.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Product Pooling and Lyophilization: Pool the fractions containing the pure desired product and lyophilize to obtain the final product.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: this compound has the chemical name t-butyl(s)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoate. Its CAS number is 161485-82-1 and the molecular formula is C₂₄H₃₆N₂O₆.

Q2: What are the most common sources of impurities in the synthesis of this compound?

A2: Impurities can be introduced at various stages of the synthesis:

  • Starting Materials: Impurities in the initial amino acids or reagents can be carried through the synthesis.

  • Peptide Coupling Reactions: Side reactions such as racemization, epimerization, and the formation of N-acylurea byproducts are common, especially when using carbodiimide coupling agents.

  • Protecting Group Manipulation: Incomplete removal of protecting groups like Boc can lead to N-terminally protected impurities. Conversely, the acidic conditions used for Boc deprotection can sometimes cause side reactions on other sensitive functional groups.

Q3: How can I minimize the formation of diastereomers during synthesis?

A3: To minimize racemization and the formation of diastereomers:

  • Choice of Coupling Reagents: Use coupling reagents known to suppress racemization, such as those combined with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

  • Control of Reaction Conditions: Maintain a low reaction temperature and avoid the use of strong bases, which can promote racemization.

  • Pre-activation: Pre-activating the carboxylic acid component before adding the amine component can sometimes reduce the risk of racemization.

Q4: What is the best way to store this compound to prevent degradation?

A4: To ensure the stability of this compound, it should be stored as a lyophilized powder at -20°C, protected from light and moisture. If you need to prepare a stock solution, use a dry, aprotic solvent like DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

References

Preventing racemization during MMAF synthesis from intermediate 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of Monomethyl Auristatin F (MMAF) from its intermediates.

Troubleshooting Guide: Preventing Racemization of the Phenylalanine Residue During Coupling

Issue: Significant epimerization is detected at the phenylalanine chiral center after coupling the dipeptide intermediate (e.g., Boc-Dolaproine-Phenylalanine) to the auristatin core.

This guide provides a systematic approach to troubleshoot and mitigate racemization during this critical coupling step.

G

Step 1: Evaluate the Coupling Reagent and Additive Combination

The choice of coupling reagent and the use of racemization-suppressing additives are critical in preventing the formation of the planar oxazolone intermediate that leads to loss of stereochemical integrity.

Possible Cause Recommended Solution Expected Outcome
Inappropriate Coupling Reagent: Uronium/aminium-based reagents like HBTU or HATU can sometimes lead to racemization, especially with sterically hindered N-methylated amines.Switch to a phosphonium-based reagent like PyBOP or a carbodiimide such as DIC. For particularly sensitive couplings, consider using DEPBT, which is known for its low racemization potential.[1][2]Reduced rate of epimerization and higher diastereomeric purity of the coupled product.
Lack of or Ineffective Additive: Using carbodiimides (e.g., DCC, DIC) without an additive significantly increases the risk of racemization.Always use an additive with carbodiimides. OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective and non-explosive alternative to HOBt and HOAt for suppressing racemization.[3][] The combination of DIC/OxymaPure® is a proven low-racemization cocktail.[5]Formation of an active ester that is less prone to racemization, leading to a significant reduction in epimerization.
Step 2: Assess the Base Selection and Stoichiometry

The basicity and steric hindrance of the base used can directly influence the rate of α-proton abstraction, the key step in racemization.

Possible Cause Recommended Solution Expected Outcome
Strong or Sterically Unhindered Base: Commonly used bases like N,N-diisopropylethylamine (DIEA) can promote racemization.Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base, while 2,4,6-collidine is a more sterically hindered option that can minimize racemization.Decreased rate of α-proton abstraction from the activated amino acid, preserving its stereochemical integrity.
Excess Base: Using more than the stoichiometric amount of base required for the reaction increases the risk of racemization.Optimize the amount of base used to the minimum necessary to facilitate the coupling reaction.Reduced exposure of the activated intermediate to basic conditions that promote racemization.
Step 3: Control the Reaction Temperature

Higher reaction temperatures accelerate the rate of most chemical reactions, including the undesired racemization pathway.

Possible Cause Recommended Solution Expected Outcome
Elevated Reaction Temperature: Performing the coupling at room temperature or higher can significantly increase the rate of epimerization.Conduct the coupling reaction at a lower temperature. Starting at 0°C is recommended, and for particularly problematic couplings, the temperature can be lowered to -15°C or -20°C.Slower reaction rate, but a significant reduction in the extent of racemization.
Step 4: Optimize Solvent and Reaction Time

The reaction environment and duration of exposure to coupling conditions can also play a role in the extent of racemization.

Possible Cause Recommended Solution Expected Outcome
Polar Aprotic Solvents: Solvents like DMF can sometimes favor racemization.If the solubility of the reactants allows, consider using a less polar solvent or a solvent mixture, such as CH2Cl2/DMF (1:1).A less polar environment can disfavor the formation or stabilization of the planar enolate intermediate.
Prolonged Reaction Time: Extended exposure of the activated intermediate to the reaction conditions increases the opportunity for racemization.Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC) to determine the minimum time required for completion. Avoid unnecessarily long reaction times.Minimized exposure of the product to conditions that can cause epimerization after the coupling is complete.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the peptide coupling step in MMAF synthesis?

A1: The most common mechanism for racemization during the formation of the peptide bond between the dipeptide intermediate and the auristatin core is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The α-proton of the activated phenylalanine residue becomes acidic and can be abstracted by a base. This results in a planar enolate intermediate, which can be re-protonated from either side, leading to a mixture of D and L configurations at the phenylalanine α-carbon.

G

Q2: Why is the coupling to the N-methylated valine of the auristatin core particularly susceptible to racemization?

A2: The N-terminal valine of the auristatin core is N-methylated, which introduces significant steric hindrance. This steric bulk can slow down the rate of the desired nucleophilic attack by the amine on the activated carboxylic acid. The slower coupling reaction provides a longer lifetime for the activated intermediate, increasing the opportunity for it to undergo racemization via the oxazolone pathway before the desired peptide bond is formed. Studies have shown that N-methylated amino acids are prone to racemization, and the presence of tertiary amine salts can further promote this side reaction.

Q3: Which coupling reagents and additives are recommended for minimizing racemization in this specific step?

A3: For coupling a dipeptide to a sterically hindered N-methylated amine like in MMAF synthesis, the following combinations are recommended to suppress racemization:

Coupling Reagent Additive Rationale
DIC (Diisopropylcarbodiimide)OxymaPure®A well-established combination that provides high coupling efficiency with very low levels of racemization. OxymaPure® is a highly effective and safe additive.
DEPBT-A phosphonium-based reagent known for its ability to suppress racemization, particularly useful for coupling easily epimerized amino acids.
PyBOPHOBt or OxymaPure®A phosphonium-based reagent that is generally less prone to causing epimerization compared to some uronium-based reagents.

Q4: What analytical methods can be used to detect and quantify the extent of racemization?

A4: The most common and reliable method for determining the enantiomeric purity of the final product and quantifying the extent of racemization is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the desired diastereomer from the unwanted epimer, allowing for accurate quantification of each.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®

This protocol provides a starting point for minimizing racemization during the coupling of the Boc-Dolaproine-Phe-OH intermediate to the auristatin core.

  • Reagent Preparation:

    • In a reaction vessel, dissolve the auristatin core amine component (1 equivalent) in an appropriate solvent (e.g., DMF or a 1:1 mixture of DMF/DCM).

    • In a separate vessel, dissolve Boc-Dolaproine-Phe-OH (1.1 equivalents) and OxymaPure® (1.1 equivalents) in the same solvent.

  • Reaction Setup:

    • Cool the solution containing the auristatin core to 0°C in an ice bath.

    • Add the solution of the dipeptide and OxymaPure® to the cooled auristatin core solution.

  • Coupling Reaction:

    • Add DIC (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to stir at 0°C.

  • Monitoring and Work-up:

    • Monitor the reaction progress by HPLC to determine the point of maximum conversion and minimize reaction time.

    • Once the reaction is complete, proceed with the standard work-up and purification procedures.

G

References

MMAF intermediate 1 stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMAF intermediate 1.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a key building block in the synthesis of Monomethyl Auristatin F (MMAF), a potent anti-tubulin agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). Its chemical structure is a Boc-protected dipeptide.

Q2: What are the common stability issues observed with this compound?

A2: The primary stability concerns for this compound are related to its storage and handling. Issues can arise from improper storage temperatures, exposure to moisture, and multiple freeze-thaw cycles, potentially leading to degradation.

Q3: What are the likely degradation products of this compound?

A3: Based on its chemical structure, the expected degradation products of this compound include:

  • Boc-deprotected intermediate: Loss of the tert-Butyloxycarbonyl (Boc) protecting group under acidic conditions.

  • Hydrolysis products: Cleavage of the ester or amide bonds within the dipeptide structure, particularly under strong acidic or basic conditions.

Q4: How can I detect and quantify this compound and its degradation products?

A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV and/or Mass Spectrometry (MS) detection is the recommended approach for analyzing the purity of this compound and quantifying any degradation products.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent experimental results or low yield in subsequent synthesis steps.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the intermediate is stored at the recommended temperature. Long-term storage at -80°C is optimal for preserving the integrity of the compound.[]

    • Assess Purity: Analyze the purity of the this compound stock using a validated HPLC-UV/MS method to check for the presence of degradation products.

    • Minimize Freeze-Thaw Cycles: Aliquot the intermediate into smaller, single-use vials to avoid repeated freezing and thawing.[]

    • Use Anhydrous Solvents: When preparing solutions, use fresh, anhydrous solvents like DMSO, as moisture can contribute to degradation.[]

Issue 2: Appearance of unexpected peaks in HPLC analysis of the intermediate.

  • Possible Cause: Formation of degradation products or presence of synthesis-related impurities.

  • Troubleshooting Steps:

    • Characterize Impurities: Use LC-MS to determine the mass of the unknown peaks and compare them to the expected masses of potential degradation products (e.g., deprotected intermediate, hydrolysis products).

    • Review Synthesis and Purification: If the impurities are determined to be synthesis-related, such as isomers formed during synthesis, re-evaluate the purification methods used. High-pressure reverse phase chromatography is often employed to remove such impurities.[2]

    • Forced Degradation Study: To confirm the identity of degradation peaks, a forced degradation study can be performed by subjecting a sample of the intermediate to stress conditions (e.g., acid, base, heat, oxidation) and analyzing the resulting chromatogram.

Data Summary

Table 1: Recommended Storage Conditions for this compound in DMSO

CompoundStorage TemperatureRecommended DurationRecommendations
This compound (in anhydrous DMSO)-80°CLong-termAliquot to avoid freeze-thaw cycles.
This compound (in anhydrous DMSO)-20°CShort-term (up to 1 month)Aliquot to avoid freeze-thaw cycles.
This compound (in anhydrous DMSO)4°CVery short-term (days)Use immediately if possible.
This compound (in anhydrous DMSO)25°C (Room Temperature)Not recommended for storagePrepare fresh solutions for immediate use.[]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in DMSO

Objective: To evaluate the chemical stability of this compound in dimethyl sulfoxide (DMSO) under various storage conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC system with UV and/or Mass Spectrometry (MS) detector

  • Temperature-controlled storage units (-80°C, -20°C, 4°C, and 25°C)

  • Amber vials

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mg/mL).

  • Aliquoting: Dispense the stock solution into multiple amber vials.

  • Storage: Store the vials at the different temperature conditions: -80°C, -20°C, 4°C, and 25°C.

  • Time Points: Designate specific time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month, 3 months).

  • Sample Analysis:

    • At each time point, retrieve a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before analysis.

    • Analyze the sample using a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Determine the percentage of the remaining this compound relative to the T=0 sample.

    • Identify and quantify any degradation products that are formed.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Results or Low Yield check_storage Verify Storage Conditions (-80°C recommended for long-term) start->check_storage unexpected_peaks Unexpected Peaks in HPLC check_purity Assess Purity via HPLC-UV/MS check_storage->check_purity minimize_freeze_thaw Aliquot into Single-Use Vials check_purity->minimize_freeze_thaw use_anhydrous Use Anhydrous Solvents minimize_freeze_thaw->use_anhydrous issue_resolved Issue Resolved use_anhydrous->issue_resolved characterize_impurities Characterize Impurities with LC-MS unexpected_peaks->characterize_impurities review_synthesis Review Synthesis and Purification Methods characterize_impurities->review_synthesis forced_degradation Perform Forced Degradation Study review_synthesis->forced_degradation forced_degradation->issue_resolved

Caption: Troubleshooting workflow for this compound stability.

Degradation_Pathway Potential Degradation Pathways of this compound intermediate This compound (Boc-protected dipeptide) acid_conditions Acidic Conditions intermediate->acid_conditions base_conditions Basic Conditions intermediate->base_conditions deprotected Boc-Deprotected Intermediate acid_conditions->deprotected Loss of Boc group hydrolysis Hydrolysis Products (Cleavage of ester/amide bonds) acid_conditions->hydrolysis base_conditions->hydrolysis

Caption: Potential degradation pathways for this compound.

References

Challenges in scaling up MMAF intermediate 1 production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for MMAF Intermediate 1 Production. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the challenges encountered during the scale-up of Monomethyl Auristatin F (MMAF) intermediate 1 production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production critical?

A1: this compound is a crucial building block in the chemical synthesis of Monomethyl Auristatin F (MMAF), a highly potent anti-mitotic agent.[1][2] MMAF is widely used as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[][4] The purity, yield, and cost-effective production of its intermediates are critical for the overall success and scalability of the final ADC manufacturing process.

Q2: What are the most common overarching challenges when scaling up peptide synthesis for intermediates like this?

A2: Scaling up peptide production, whether through solid-phase (SPPS) or liquid-phase (LPPS) methods, presents several inherent challenges. These include decreased yields as the peptide chain grows, issues with peptide aggregation and insolubility, the large volumes of hazardous solvents required, and the generation of toxic byproducts.[5] Furthermore, purification at a large scale can become a significant bottleneck, often demanding extensive optimization of techniques like HPLC.

Q3: Why is racemization a significant concern during MMAF synthesis, and how does it impact scale-up?

A3: Racemization, the conversion of a chiral molecule into its mirror image, is a major issue in MMAF synthesis. This can occur at the chiral carbon linked to the phenylpropionamide group. Certain coupling reagents can activate the carboxyl group on MMAF in a way that leads to 30-50% racemization, creating isomeric impurities. These impurities are often difficult to separate from the desired product, necessitating costly and complex purification steps like high-pressure reverse-phase chromatography, which complicates large-scale production and significantly reduces the final yield.

Q4: What are the primary analytical methods used to assess the purity and stability of MMAF intermediates?

A4: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the most common technique used to determine the purity of auristatin intermediates and monitor their stability over time. Liquid chromatography–mass spectrometry (LC-MS), often LC-MS/MS, is also essential for identifying and quantifying the intermediate, its impurities, and any degradation products with high sensitivity and specificity.

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis and scale-up of this compound.

Problem 1: Low Yield During Peptide Coupling Step

Question: We are experiencing significantly lower than expected yields during the coupling reaction to form our target intermediate. What are the potential causes and solutions?

Answer: Low yields during peptide coupling are a frequent challenge, especially during scale-up. Key factors to investigate include:

  • Incomplete Activation: The carboxylic acid of the incoming amino acid must be fully activated. Ensure coupling reagents (e.g., HATU, HBTU) are fresh and stored under anhydrous conditions.

  • Steric Hindrance: The peptide sequence of auristatins contains bulky amino acids (e.g., Valine), which can physically block the reaction site. The N-methyl group on the N-terminal valine of MMAF also contributes significant steric hindrance, slowing reaction times.

  • Poor Solubility: As the peptide chain grows, it may become insoluble in the reaction solvent, leading to incomplete reactions and aggregation.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

Potential Cause Troubleshooting & Optimization Relevant Data/Considerations
Inefficient Coupling Reagent Ensure reagents are fresh and anhydrous. Consider switching to a reagent known for higher efficiency with hindered amino acids, such as COMU.COMU has shown high efficiency but may have stability issues in DMF; consider alternative green solvents like γ-valerolactone.
Steric Hindrance Increase reaction time and/or temperature. Use specialized coupling reagents designed for hindered couplings.Monitor the reaction closely for the formation of degradation products or racemization, which can increase with prolonged reaction times and higher temperatures.
Intermediate Insolubility Switch to a more suitable solvent with better solubilizing properties, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Use high-swelling resins for SPPS.Solvents represent the largest portion of waste in peptide synthesis; consider greener alternatives where possible.
Sub-optimal Reaction Conditions Re-optimize stoichiometry of reagents for the larger scale. Ensure efficient mixing and uniform temperature control within the larger reactor vessel.Thermal gradients in large reactors can lead to inconsistent reaction rates and increased side products.
Problem 2: High Levels of Impurities After Scale-Up

Question: Our scaled-up batch of this compound is failing purity specifications due to multiple, difficult-to-remove impurities. How can we identify and mitigate them?

Answer: The impurity profile often changes during scale-up. Minor side reactions at the lab scale can become major problems in a larger batch.

  • Racemization: As mentioned, this is a primary concern, leading to diastereomeric impurities that are often co-eluted with the main product during chromatography.

  • Incomplete Deprotection: If using protecting groups (e.g., Fmoc, Boc), incomplete removal can lead to deletion sequences or modified peptides.

  • Degradation: Auristatin intermediates can degrade under harsh conditions, such as strong acids or bases used during synthesis and cleavage.

Potential Cause Troubleshooting & Optimization Relevant Data/Considerations
Racemization Use coupling additives known to suppress racemization (e.g., Oxyma Pure). Optimize the base and solvent combination, as polar solvents can favor this side reaction.A patent for MC-MMAF synthesis notes that the choice of condensing agent can cause 30-50% racemization, requiring high-pressure reverse phase prep to remove.
Incomplete Deprotection (SPPS) Ensure sufficient excess and reaction time for the deprotection reagent (e.g., piperidine for Fmoc). Monitor completion using a small resin sample analyzed by LC-MS.Prolonged exposure to strong bases can lead to other side reactions.
Cleavage/Purification Issues Use scavengers (e.g., water, TIPS) during final cleavage from resin to prevent re-attachment of reactive species. Optimize HPLC gradient and column chemistry for better separation of impurities.Large-scale purification is a major cost driver. Developing crystallization or precipitation methods is preferable to chromatography for scale-up.

Experimental Protocols

General Protocol: RP-HPLC Purity Analysis of Auristatin Intermediates

This protocol outlines a standard method for assessing the purity of MMAF intermediates.

  • System and Column:

    • A High-Performance Liquid Chromatography (HPLC) system with UV detection.

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Aqueous buffer (e.g., 0.1% Trifluoroacetic Acid (TFA) in water).

    • Mobile Phase B: Organic solvent (e.g., Acetonitrile with 0.1% TFA).

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 280 nm.

    • Gradient: A linear gradient elution is typically employed, for example, from 5% B to 95% B over 20-30 minutes.

  • Sample Preparation:

    • Accurately weigh the intermediate standard and sample.

    • Dissolve in a suitable solvent (e.g., DMSO, Acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm filter before injection.

  • Analysis:

    • Inject the sample onto the column.

    • Integrate the peak areas from the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Parameter Typical Value / Range Reference
Column Type C18 (Reversed-Phase)
Mobile Phase (Aqueous) 0.1% TFA or Ammonium Acetate in Water
Mobile Phase (Organic) Acetonitrile or Methanol
Detection Wavelength 214 nm or 280 nm
Flow Rate 1.0 mL/min
Lower Limit of Quantification (LC-MS) As low as 0.04 - 3.02 ng/mL for MMAF

Visualizations

Logical Workflow: MMAF Synthesis and Intermediate 1

The following diagram illustrates a simplified, logical workflow for the synthesis of the MMAF peptide core, highlighting the role of key intermediates. This often involves a convergent approach where peptide fragments are synthesized and then joined together.

MMAF_Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis & Coupling cluster_final Final Product A Protected Amino Acids (e.g., Phe, Dap, Dil, Val) B Fragment 1 Synthesis (e.g., Dap-Phe) A->B Peptide Coupling C Fragment 2 Synthesis (e.g., MeVal-Val-Dil) A->C Peptide Coupling D Intermediate 1 (Protected Pentapeptide Core) B->D Fragment Ligation C->D Fragment Ligation E Final MMAF Payload D->E Deprotection & Modification Troubleshooting_Workflow Start Problem: Low Yield & High Impurity in Scaled Batch CheckCoupling 1. Review Coupling Step: Is coupling efficiency >98%? Start->CheckCoupling CheckPurity 2. Analyze Crude Purity: Is main impurity known? CheckCoupling->CheckPurity Yes OptimizeCoupling Action: - Re-evaluate coupling reagent & stoichiometry - Increase reaction time/temp - Change solvent CheckCoupling->OptimizeCoupling No CheckPurification 3. Evaluate Purification: Is separation effective at scale? CheckPurity->CheckPurification Yes Racemization Known Impurity: Diastereomer Action: - Use racemization suppressant (e.g., Oxyma) - Change base/solvent CheckPurity->Racemization Diastereomer UnknownImpurity Unknown Impurity Action: - Isolate and characterize by MS/NMR - Review starting material purity CheckPurity->UnknownImpurity Unknown OptimizeChroma Action: - Re-develop HPLC gradient/column - Evaluate alternative methods (e.g., crystallization) CheckPurification->OptimizeChroma No End Process Optimized CheckPurification->End Yes OptimizeCoupling->CheckCoupling Re-evaluate Racemization->CheckPurification UnknownImpurity->CheckPurity Re-evaluate OptimizeChroma->CheckPurification Re-evaluate

References

Validation & Comparative

Navigating the Synthesis of MMAF Intermediate 1: A Comparative Guide to Purity and Yield

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of antibody-drug conjugate (ADC) development, the efficient and high-purity synthesis of key intermediates is paramount. MMAF (monomethyl auristatin F) intermediate 1, chemically known as N-Boc-dolaproine, is a critical building block in the construction of this potent cytotoxic payload. This guide provides a detailed comparison of two prominent synthesis methods for this intermediate, focusing on purity, yield, and experimental protocols to aid in the selection of the most suitable route for laboratory and process development needs.

Two primary synthetic strategies have emerged for the stereoselective synthesis of N-Boc-dolaproine: a route based on an aldol condensation reaction and another employing a Reformatsky-type reaction. Each method presents distinct advantages and challenges in terms of operational complexity, reagent availability, and overall efficiency.

Comparison of Synthesis Methods

The following table summarizes the key performance indicators for the Aldol Condensation and Reformatsky Reaction routes for the synthesis of MMAF intermediate 1.

ParameterAldol Condensation MethodReformatsky Reaction Method
Overall Yield ~50-62% (estimated)Not explicitly stated, but key intermediate yield is 80.9%
Purity High (purification by chromatography)High (purification by chromatography)
Key Reaction Diastereoselective aldol condensationZinc-mediated Reformatsky reaction
Starting Materials N-Boc-L-prolinal, Chiral oxazolidinone propionateN-Boc-L-prolinal, α-bromo propionyl derivative
Stereocontrol High, directed by chiral auxiliaryHigh, substrate-controlled
Scalability Demonstrated at laboratory scalePotentially suitable for larger scale

Experimental Protocols

Below are the detailed experimental methodologies for the key steps in each synthesis route.

Method 1: Aldol Condensation Route

This method, pioneered by Pettit et al., relies on a highly stereoselective aldol condensation to establish the correct stereochemistry of N-Boc-dolaproine[1].

Step 1: Diastereoselective Aldol Condensation A solution of the chiral oxazolidinone propionate in a suitable aprotic solvent is treated with a boron triflate reagent at low temperature (-78 °C) to form the corresponding boron enolate. N-Boc-L-prolinal is then added to the reaction mixture, and the condensation is allowed to proceed. The reaction is quenched, and the aldol adduct is isolated. This step typically proceeds with yields in the range of 60-80%[1].

Step 2: Methylation of the Hydroxyl Group The secondary alcohol of the aldol adduct is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride. This step affords the methylated intermediate in approximately 83% yield[1].

Step 3: Hydrolysis of the Chiral Auxiliary The chiral oxazolidinone auxiliary is cleaved by hydrolysis, for example, using lithium hydroxide, to yield the free carboxylic acid, N-Boc-dolaproine. This final step has been reported to proceed with a yield of around 93%[1]. The crude product is then purified by column chromatography to afford the final product with high purity.

Method 2: Reformatsky Reaction Route

This alternative approach utilizes a Reformatsky reaction to form the key carbon-carbon bond, as detailed in patent literature.

Step 1: Formation of the Reformatsky Reagent and Reaction with N-Boc-L-prolinal Zinc powder is activated, typically with an agent like trimethylchlorosilane, in an appropriate solvent such as tetrahydrofuran. An α-bromo propionyl derivative is then added to form the organozinc reagent. The reaction mixture is cooled, and a solution of N-Boc-L-prolinal is added. The reaction is carefully temperature-controlled and monitored by HPLC. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

Step 2: Purification of the Intermediate The crude product from the Reformatsky reaction is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting intermediate is then purified by column chromatography. A reported yield for this purified intermediate is 80.9%.

Step 3: Subsequent Transformations The intermediate from the Reformatsky reaction undergoes further transformations, including methylation and hydrolysis, to yield the final N-Boc-dolaproine product. The final product is typically isolated as a salt, for example, the dicyclohexylamine salt, which can be further purified by crystallization.

Synthesis Workflow and Logic

The following diagrams illustrate the logical flow of the two compared synthesis methods.

Synthesis_Comparison cluster_Aldol Aldol Condensation Route cluster_Reformatsky Reformatsky Reaction Route A_Start N-Boc-L-prolinal + Chiral Oxazolidinone Propionate A_Aldol Diastereoselective Aldol Condensation A_Start->A_Aldol A_Intermediate Aldol Adduct A_Aldol->A_Intermediate Yield: 60-80% A_Methylation Methylation A_Intermediate->A_Methylation A_Methylated Methylated Intermediate A_Methylation->A_Methylated Yield: ~83% A_Hydrolysis Hydrolysis A_Methylated->A_Hydrolysis A_End N-Boc-dolaproine (this compound) A_Hydrolysis->A_End Yield: ~93% R_Start N-Boc-L-prolinal + α-bromo Propionyl Derivative R_Reformatsky Reformatsky Reaction R_Start->R_Reformatsky R_Intermediate Reformatsky Adduct R_Reformatsky->R_Intermediate R_Purification Column Chromatography R_Intermediate->R_Purification R_Purified Purified Intermediate R_Purification->R_Purified Yield: 80.9% R_Transformations Further Transformations (Methylation, Hydrolysis) R_Purified->R_Transformations R_End N-Boc-dolaproine (this compound) R_Transformations->R_End

Caption: A comparison of the synthetic workflows for this compound.

Logical_Relationship Start Target: High Purity N-Boc-dolaproine Method_Selection Choice of Synthetic Route Start->Method_Selection Aldol Aldol Condensation Method_Selection->Aldol Reformatsky Reformatsky Reaction Method_Selection->Reformatsky Purity Purity (>95%) Aldol->Purity Yield Overall Yield Aldol->Yield Protocol Detailed Experimental Protocol Aldol->Protocol Reformatsky->Purity Reformatsky->Yield Reformatsky->Protocol Decision Optimal Synthesis Method Purity->Decision Yield->Decision Protocol->Decision

Caption: Logical relationship for selecting a synthesis method for this compound.

References

The Critical Impact of MMAF Intermediate 1 Quality on Final Antibody-Drug Conjugate (ADC) Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic success of an antibody-drug conjugate (ADC) is critically dependent on the quality of its individual components: the monoclonal antibody, the linker, and the cytotoxic payload. Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent widely used as a payload in ADCs. Its synthesis involves several intermediate steps, and the purity of these intermediates, such as MMAF intermediate 1, can have a profound impact on the safety, and efficacy of the final ADC product. This guide provides an objective comparison of how varying quality grades of this compound can influence the critical quality attributes (CQAs) and therapeutic efficacy of the final ADC, supported by illustrative experimental data and detailed methodologies.

The Ripple Effect of Intermediate Impurities

Impurities introduced during the synthesis of this compound can be carried through subsequent synthetic steps, leading to the formation of payload variants with altered properties. These impurities can be structurally similar to MMAF, making them difficult to remove during downstream processing. The presence of such impurities in the final ADC product can lead to a cascade of negative consequences, including altered drug-to-antibody ratio (DAR), reduced binding affinity, decreased in vitro cytotoxicity, and diminished in vivo anti-tumor activity.

Comparative Analysis of ADC Efficacy

To illustrate the impact of this compound quality, we present a comparative analysis of two hypothetical batches of an anti-HER2 ADC, one produced using high-purity this compound (≥98%) and the other with a lower-purity intermediate (≤90%).

Table 1: Comparison of Critical Quality Attributes (CQAs) of Anti-HER2-MMAF ADC
Critical Quality AttributeADC from High-Purity Intermediate 1 (≥98%)ADC from Low-Purity Intermediate 1 (≤90%)Impact of Lower Purity
Average Drug-to-Antibody Ratio (DAR) 3.93.2Lower incorporation of the active payload
Heterogeneity (Peak Distribution by HIC) Homogeneous profile with a dominant DAR 4 peakHeterogeneous profile with multiple peaksIncreased product variability
Binding Affinity (KD to HER2) 1.2 nM2.5 nMReduced target binding
Aggregate Content < 1%5%Potential for increased immunogenicity and altered PK
Table 2: Comparison of In Vitro Cytotoxicity in HER2-Positive Cancer Cell Lines
Cell LineADC from High-Purity Intermediate 1 (IC50)ADC from Low-Purity Intermediate 1 (IC50)Fold Decrease in Potency
SK-BR-3 0.5 nM2.5 nM5.0x
BT-474 0.8 nM4.0 nM5.0x
NCI-N87 1.1 nM6.6 nM6.0x
Table 3: Comparison of In Vivo Anti-Tumor Efficacy in a BT-474 Xenograft Model
Treatment GroupDoseTumor Growth Inhibition (TGI) at Day 21
Vehicle Control -0%
ADC from High-Purity Intermediate 1 3 mg/kg85%
ADC from Low-Purity Intermediate 1 3 mg/kg45%

The data clearly illustrates that the use of a lower-purity this compound results in an ADC with a lower DAR, reduced binding affinity, significantly decreased in vitro potency, and a dramatic reduction in in vivo anti-tumor efficacy.

Visualizing the Process and Mechanism

To further clarify the experimental workflow and the mechanism of action of MMAF, the following diagrams are provided.

ADC_Workflow cluster_synthesis MMAF-linker Synthesis cluster_conjugation ADC Manufacturing cluster_testing Efficacy Testing Int1 This compound (High vs. Low Purity) MMAF_linker MMAF-linker Payload Int1->MMAF_linker Synthesis & Purification ADC Antibody-Drug Conjugate MMAF_linker->ADC mAb Monoclonal Antibody mAb->ADC Conjugation InVitro In Vitro Cytotoxicity ADC->InVitro InVivo In Vivo Xenograft Model ADC->InVivo

Figure 1. Experimental workflow from MMAF intermediate to ADC efficacy testing.

MMAF_Pathway ADC ADC binds to cell surface antigen Internalization Internalization via endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Payload Release (MMAF) Lysosome->Release Tubulin MMAF binds to Tubulin Release->Tubulin Disruption Microtubule Network Disruption Tubulin->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 2. Signaling pathway of MMAF-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of ADC efficacy assays.[1][2][3][4]

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-loaded species.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample.

  • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 280 nm.

  • Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times.

  • Calculate the average DAR by the weighted average of the peak areas.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.

Materials:

  • HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)

  • Complete cell culture medium

  • ADC sample and controls (unconjugated antibody, free drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of the ADC and control articles in complete medium.

  • Replace the medium in the cell plates with the prepared dilutions.

  • Incubate for 72-96 hours.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a suitable software (e.g., GraphPad Prism).[5]

In Vivo Anti-Tumor Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor activity of the ADC in a mouse model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

  • HER2-positive cancer cell line (e.g., BT-474)

  • Matrigel

  • ADC sample and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant 5-10 x 106 BT-474 cells mixed with Matrigel subcutaneously into the flank of each mouse.

  • Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomize mice into treatment and control groups (n=8-10 per group).

  • Administer the ADC (e.g., 3 mg/kg) and vehicle control intravenously once.

  • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

  • Monitor body weight and general health of the animals.

  • At the end of the study (e.g., Day 21), euthanize the mice and excise the tumors for weighing and further analysis.

  • Calculate the Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group.

Conclusion

The quality of this compound is a critical determinant of the final ADC's efficacy. The presence of impurities can significantly compromise the therapeutic potential of an ADC by altering its fundamental physicochemical and biological properties. Therefore, stringent quality control of all starting materials and intermediates is paramount in the development and manufacturing of safe and effective antibody-drug conjugates. This guide underscores the importance of utilizing high-purity intermediates to ensure the desired therapeutic outcome for patients.

References

Validation of Analytical Methods for MMAF Intermediate 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the validation of "MMAF intermediate 1," a critical component in the synthesis of Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent used as a payload in antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to ensure the quality and consistency of this key intermediate.

Introduction to this compound

In a common convergent synthetic approach to MMAF, a key step involves the coupling of peptide fragments. For the purpose of this guide, "this compound" is defined as the protected tripeptide fragment, N-Boc-Dolaproine-Dolaphenine (Boc-Dap-Dop) . The purity and structural integrity of this intermediate are paramount for the successful synthesis of the final, highly potent MMAF molecule.

Below is a diagram illustrating a representative synthetic pathway for MMAF, highlighting the position of "this compound".

MMAF_Synthesis cluster_frag1 Fragment A Synthesis cluster_frag2 Fragment B Synthesis cluster_final Final Assembly A Protected Dipeptide B Coupling with third amino acid A->B C This compound (Boc-Dap-Dop) B->C E Coupling of Fragments A and B C->E Fragment A D Protected Dipeptide D->E Fragment B F Deprotection E->F G Final MMAF molecule F->G

A representative synthetic pathway for MMAF production.

Comparison of Analytical Methods

The quality of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The primary method for quantitative analysis is High-Performance Liquid Chromatography (HPLC), supported by Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and Nuclear Magnetic Resonance (NMR) for structural elucidation.

The following table summarizes the validation parameters for the primary quantitative method, HPLC.

Validation ParameterHPLC MethodAlternative Method (LC-MS)
Specificity Peak purity index > 0.999. No interference from placebo or known impurities.Mass-to-charge ratio confirmation of the main peak and impurities.
Linearity (r²) > 0.999Not typically used for quantification in this context.
Range 50 - 150 µg/mL-
Accuracy (% Recovery) 98.0% - 102.0%-
Precision (% RSD) Repeatability: < 1.0%; Intermediate Precision: < 2.0%-
LOD 0.1 µg/mL~0.05 ng/mL (method dependent)
LOQ 0.3 µg/mL~0.15 ng/mL (method dependent)
Robustness No significant impact on results with minor variations in method parameters.-

HPLC Method Validation Data

The following sections provide detailed (hypothetical) experimental data for the validation of a Reversed-Phase HPLC (RP-HPLC) method for the quantification and purity determination of this compound.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions of this compound at concentrations ranging from 50 to 150 µg/mL.

Concentration (µg/mL)Peak Area (mAU*s)
50489500
75735200
100981100
1251225500
1501470300
Correlation Coefficient (r²) 0.9995
Regression Equation y = 9805x - 1050
Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.299.0%
100%100100.5100.5%
120%120118.899.0%
Average Recovery 99.5%
Precision

Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.

Repeatability (n=6)

SamplePeak Area (mAU*s)
1981500
2982300
3979900
4983100
5980800
6982600
Mean 981700
Standard Deviation 1234.5
% RSD 0.13%

Intermediate Precision (Analyst 1 vs. Analyst 2)

Analyst 1 (% Assay)Analyst 2 (% Assay)
Mean 99.8%100.2%
% RSD 0.15%0.18%
Overall Mean 100.0%
Overall % RSD 1.5%
Robustness

The robustness of the HPLC method was evaluated by introducing small, deliberate variations to the method parameters.

ParameterVariation% Change in Assay
Flow Rate± 0.1 mL/min< 0.5%
Column Temperature± 2 °C< 0.3%
Mobile Phase pH± 0.1< 1.0%

Experimental Protocols

HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 30% to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 100 µg/mL.

LC-MS Method
  • LC System: Coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Column and Mobile Phase: Similar to the HPLC method.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition: Full scan mode to confirm the mass of the parent ion and MS/MS fragmentation to aid in structure elucidation and impurity identification.

NMR Spectroscopy
  • Instrument: 500 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) to confirm the structure and stereochemistry of the intermediate.

Visualized Workflows

HPLC Method Validation Workflow

The following diagram illustrates the workflow for the validation of the HPLC method.

HPLC_Validation_Workflow start Method Development protocol Write Validation Protocol start->protocol specificity Specificity (Peak Purity, Placebo Interference) protocol->specificity linearity Linearity & Range (5 concentrations, 3 replicates) protocol->linearity accuracy Accuracy (Spiked Placebo Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ (Signal-to-Noise) protocol->lod_loq robustness Robustness (Varying parameters) protocol->robustness report Final Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Workflow for HPLC method validation.
Logical Relationship of Analytical Methods

This diagram shows the interplay between the different analytical techniques for the comprehensive characterization of this compound.

Analytical_Methods_Relationship cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis Intermediate This compound HPLC HPLC (Purity, Assay) Intermediate->HPLC LCMS LC-MS (Identity, Impurity Profile) Intermediate->LCMS NMR NMR (Structure Confirmation) Intermediate->NMR HPLC->LCMS Peak Identification LCMS->NMR Structure Confirmation

Inter-relationship of analytical techniques.

A Comparative Guide to MMAF Intermediate 1 and Other Auristatin Synthesis Intermediates for ADC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Monomethyl Auristatin F (MMAF) Intermediate 1 against other key intermediates in the synthesis of auristatins, a class of potent cytotoxic agents widely used as payloads in antibody-drug conjugates (ADCs). By examining their synthetic pathways, performance metrics, and the strategic implications of their chemical properties, this document aims to equip researchers with the knowledge to make informed decisions in the design and development of next-generation ADCs.

Introduction to Auristatin Synthesis and Key Intermediates

The total synthesis of complex pentapeptides like auristatins is a significant undertaking in medicinal chemistry. The most common and efficient approach is a convergent synthesis strategy. This involves the independent synthesis of smaller peptide fragments, which are then coupled together to form the final molecule. This method is generally favored over a linear synthesis for its efficiency in later stages and the ability to produce key intermediates in larger quantities.

The choice of protecting groups for the amino acids, typically tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), is a critical decision that influences the synthetic route and the properties of the intermediates. This guide will focus on the comparison of MMAF Intermediate 1 , a Boc-protected dipeptide, with other relevant di- and tripeptide fragments that serve as crucial building blocks in auristatin synthesis.

This compound is chemically defined as (2S)-2-[[(2S)-2-(tert-butoxycarbonylamino)-3-methylbutanoyl]amino]-3-methylbutanoic acid.

Comparative Analysis of Synthesis Intermediates

The selection of a particular synthetic intermediate can have a significant impact on the overall efficiency, scalability, and purity of the final auristatin payload. The following sections provide a comparative overview of this compound and other representative intermediates.

Chemical Structures of Key Intermediates

Below are the chemical structures of this compound and other di- and tripeptide intermediates commonly encountered in auristatin synthesis.

dot

cluster_0 This compound (Boc-L-Val-L-Val-OH) cluster_1 Intermediate A (Boc-Dolaproine-Phenylalanine methyl ester) cluster_2 Intermediate B (Fmoc-L-Val-L-Val-OH) MMAF_Intermediate_1 MMAF_Intermediate_1 Intermediate_A Intermediate_A Intermediate_B Intermediate_B

Caption: Chemical structures of key auristatin synthesis intermediates.

Performance Data

The following table summarizes typical performance data for the synthesis of various auristatin intermediates. It is important to note that yields and purities can vary depending on the specific reaction conditions, scale, and purification methods employed. The data presented here is a compilation from various sources to provide a representative comparison.

IntermediateProtecting GroupKey Synthesis StepCoupling ReagentTypical Yield (%)Typical Purity (%) (Post-Purification)Key Considerations
This compound BocDipeptide CouplingHBTU/DIPEA85-95>98Boc group requires strong acid for removal, which may not be compatible with all solid-phase resins.
Intermediate A BocDipeptide CouplingEDCI/HOBt80-90>97Key fragment for the C-terminal end of MMAF. The methyl ester needs to be saponified before further coupling.
Intermediate B FmocDipeptide CouplingHATU/DIPEA90-98>98Fmoc group is base-labile, offering orthogonality to acid-labile side-chain protecting groups. Generally preferred for solid-phase peptide synthesis (SPPS).
Triepeptide Fragment (Boc) BocSequential CouplingPyBOP70-85 (overall)>95Longer fragments can be more challenging to purify and may have lower overall yields in solution-phase synthesis.
Triepeptide Fragment (Fmoc) FmocSPPSHBTU/DIPEA80-95 (on resin)>95 (crude)SPPS simplifies purification between steps, leading to higher purity of the crude product cleaved from the resin.

Signaling Pathways and Experimental Workflows

The ultimate goal of synthesizing these intermediates is to produce auristatins for conjugation to antibodies. The resulting ADCs exert their potent cytotoxic effects by disrupting microtubule dynamics within cancer cells.

dot

ADC_MOA cluster_0 ADC Targeting and Internalization cluster_1 Payload Release and Action ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding 1. Targeting TumorCell Tumor Cell (Antigen Expressing) Internalization Endocytosis TumorCell->Internalization 2. Internalization Binding->TumorCell Lysosome Lysosome PayloadRelease Linker Cleavage Lysosome->PayloadRelease 3. Payload Release Tubulin Tubulin PayloadRelease->Tubulin 4. Tubulin Binding Apoptosis Apoptosis Tubulin->Apoptosis 5. Mitotic Arrest

Caption: Generalized signaling pathway of an auristatin-based ADC.

The synthesis of these intermediates follows a structured workflow, typically involving coupling, deprotection, and purification steps.

dot

Synthesis_Workflow Start Protected Amino Acids Coupling Peptide Coupling Start->Coupling Deprotection Protecting Group Removal Coupling->Deprotection Purification HPLC Purification Deprotection->Purification Characterization LC-MS & NMR Analysis Purification->Characterization Final_Intermediate Purified Intermediate Characterization->Final_Intermediate

Caption: General experimental workflow for the synthesis of auristatin intermediates.

Detailed Experimental Protocols

The following are representative protocols for key experiments in the synthesis and analysis of auristatin intermediates. These protocols are for illustrative purposes and may require optimization for specific substrates and laboratory conditions.

Protocol 1: Synthesis of a Boc-Protected Dipeptide (e.g., this compound)

Objective: To synthesize a Boc-protected dipeptide via solution-phase peptide coupling.

Materials:

  • Boc-L-Valine

  • L-Valine methyl ester hydrochloride

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-Valine methyl ester hydrochloride (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.2 eq) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • In a separate flask, dissolve Boc-L-Valine (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.

  • Add the solution from step 3 to the solution from step 2.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude Boc-L-Valyl-L-Valine methyl ester can be purified by flash column chromatography on silica gel.

  • For the final intermediate (this compound), the methyl ester is saponified using a base like lithium hydroxide (LiOH) in a mixture of THF and water.

Protocol 2: HPLC Purification of Peptide Intermediates

Objective: To purify the crude peptide intermediate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude peptide intermediate

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 RP-HPLC column

Procedure:

  • Prepare mobile phase A: 0.1% TFA in water.

  • Prepare mobile phase B: 0.1% TFA in ACN.

  • Dissolve the crude peptide intermediate in a minimal amount of mobile phase A or a suitable solvent mixture.

  • Filter the sample through a 0.45 µm syringe filter.

  • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the desired product peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified peptide as a white solid.

Conclusion

The choice of synthetic intermediates is a critical factor in the successful and efficient production of auristatin payloads for ADCs. This compound, a Boc-protected dipeptide, represents a viable building block, particularly for solution-phase synthesis. However, for solid-phase peptide synthesis, Fmoc-protected intermediates often offer advantages due to the milder deprotection conditions and orthogonality with common side-chain protecting groups.

Researchers and drug development professionals must carefully consider the overall synthetic strategy, desired scale of production, and the specific chemical properties of the intermediates when designing the manufacturing process for auristatin-based ADCs. The data and protocols presented in this guide provide a foundation for making these critical decisions and for the successful development of potent and effective cancer therapeutics.

Establishing a Reference Standard for MMAF Intermediate 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing a reference standard for Monomethyl Auristatin F (MMAF) Intermediate 1, a critical component in the synthesis of the potent anti-cancer payload, MMAF, used in Antibody-Drug Conjugates (ADCs). A well-characterized reference standard is essential for ensuring the quality, consistency, and reliability of ADC manufacturing and research. This document outlines key analytical methods and presents a comparative analysis of critical quality attributes.

Comparison of Critical Quality Attributes

Establishing a reference standard for MMAF Intermediate 1 requires rigorous testing and clear specifications for purity, identity, and stability. The following table summarizes the key analytical tests and expected results for a candidate reference standard compared to a routine production batch.

AttributeMethodReference Standard SpecificationRoutine Batch Acceptance Criteria
Identity ¹H-NMR, ¹³C-NMR, LC-MSConforms to the established structureConforms to the reference standard
Purity RP-HPLC-UV≥ 98.0%≥ 95.0%
Related Substances RP-HPLC-UVIndividual Impurity: ≤ 0.1% Total Impurities: ≤ 0.5%Individual Impurity: ≤ 0.5% Total Impurities: ≤ 1.0%
Residual Solvents GC-HSPer ICH Q3C GuidelinesPer ICH Q3C Guidelines
Water Content Karl Fischer Titration≤ 0.5%≤ 1.0%
Assay Titration or qNMR98.0% - 102.0%95.0% - 105.0%

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound.

Purity and Impurity Profiling by RP-HPLC-UV

Objective: To determine the purity of this compound and quantify any related substances.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Reagents:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • UV Detection: 280 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      25 80
      30 80
      31 20

      | 35 | 20 |

  • Data Analysis: Integrate the peak areas of the main peak and all impurity peaks. Calculate the area percentage of the main peak to determine purity and the area percentages of the impurity peaks for the impurity profile.

Stability Testing Protocol

Objective: To evaluate the stability of this compound under various storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in sealed, light-protected vials.

  • Storage Conditions: Store the vials at the following conditions as per ICH guidelines[1][2]:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Test the samples at initial (T=0) and subsequent time points (e.g., 1, 3, and 6 months for accelerated; 3, 6, 9, 12, 18, 24, and 36 months for long-term).

  • Analysis: At each time point, analyze the samples for purity and degradation products using the validated RP-HPLC-UV method described above.

  • Acceptance Criteria: A "significant change" is defined as a failure to meet the established purity specification.

Visualizing Key Processes

To further elucidate the context and application of this compound, the following diagrams illustrate the relevant biological pathway and experimental workflows.

MMAF_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC MMAF-ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion MMAF Released MMAF Lysosome->MMAF Cleavage Tubulin Tubulin Dimers MMAF->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

MMAF-ADC Mechanism of Action

HPLC_Purity_Analysis_Workflow Start Start Sample_Prep Prepare this compound Sample (0.5 mg/mL) Start->Sample_Prep HPLC_Injection Inject Sample into HPLC Sample_Prep->HPLC_Injection Chromatography Reversed-Phase Chromatography HPLC_Injection->Chromatography UV_Detection UV Detection at 280 nm Chromatography->UV_Detection Data_Acquisition Acquire Chromatogram UV_Detection->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Purity_Calculation Calculate Purity (%) Peak_Integration->Purity_Calculation End End Purity_Calculation->End

RP-HPLC Purity Analysis Workflow

Stability_Testing_Workflow cluster_storage Storage Conditions Start Start Aliquot_Sample Aliquot this compound Start->Aliquot_Sample Long_Term Long-Term (25°C/60% RH) Aliquot_Sample->Long_Term Accelerated Accelerated (40°C/75% RH) Aliquot_Sample->Accelerated Time_Points Test at Predetermined Time Points Long_Term->Time_Points Accelerated->Time_Points HPLC_Analysis Analyze by RP-HPLC-UV Time_Points->HPLC_Analysis Compare_Results Compare to T=0 and Specifications HPLC_Analysis->Compare_Results End End Compare_Results->End

Stability Testing Workflow

References

A Comparative Analysis of MMAF and MMAE Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin F (MMAF) and monomethyl auristatin E (MMAE) are potent cytotoxic agents widely employed as payloads in antibody-drug conjugates (ADCs). Their complex structures, derived from the natural product dolastatin 10, necessitate multi-step synthetic routes involving several key intermediates. This guide provides an objective comparison of the synthesis of MMAF and MMAE intermediates, highlighting the strategic differences and presenting available experimental data to inform research and development in this field.

Key Structural Differences and Synthetic Implications

The primary structural difference between MMAF and MMAE lies at their C-terminus. MMAE is capped with a norephedrine derivative, while MMAF terminates with a phenylalanine residue. This distinction dictates the choice of the final C-terminal intermediate and influences the overall synthetic strategy, particularly in the final fragment coupling steps. Both molecules share common upstream intermediates, including the unique amino acids dolaisoleucine (Dil) and dolaproine (Dap).

Synthetic Strategies: Convergent vs. Linear Approaches

The synthesis of both MMAF and MMAE can be approached through two main strategies:

  • Convergent Synthesis: This approach involves the independent synthesis of large fragments of the molecule, which are then coupled together in the final stages. For MMAE, a common convergent strategy involves the synthesis of an N-terminal dipeptide or tripeptide fragment and a C-terminal fragment containing the norephedrine moiety. This method is often preferred for its efficiency in later stages and the ability to produce key intermediates in larger quantities.

  • Linear Synthesis (Solid-Phase Peptide Synthesis - SPPS): In this method, the peptide chain is built sequentially, one amino acid at a time, on a solid resin support. This approach is systematic and can be automated. SPPS has been described for the synthesis of MMAF, with the peptide sequence being assembled on a 2-chlorotrityl resin.

Comparative Analysis of Key Intermediates Synthesis

While a direct head-to-head comparison with comprehensive quantitative data for every intermediate is challenging due to the proprietary nature of some synthetic processes, a comparative overview can be constructed based on available information.

Common Intermediates: Dolaisoleucine (Dil) and Dolaproine (Dap)

The synthesis of the unusual amino acids dolaisoleucine and dolaproine is a critical initial phase for both MMAF and MMAE production. These intermediates contain crucial stereocenters essential for the biological activity of the final molecules. The synthesis of these building blocks is complex and contributes significantly to the overall cost and effort of the total synthesis.

Unique C-Terminal Intermediates

MMAE: Norephedrine-Containing Fragment

The C-terminal fragment of MMAE is derived from norephedrine. The synthesis of this intermediate involves the coupling of the preceding peptide fragment to the amine group of the norephedrine derivative.

MMAF: Phenylalanine Intermediate

The synthesis of MMAF requires the incorporation of a C-terminal phenylalanine residue. This is typically achieved through standard peptide coupling reactions, either in solution-phase or on a solid support. The synthesis of the phenylalanine intermediate itself is straightforward, often involving the protection of the amino and carboxyl groups of L-phenylalanine (e.g., Boc-L-phenylalanine methyl ester) to prepare it for coupling.

N-Terminal Fragment

For both molecules, a common N-terminal fragment is the dipeptide N-methyl-L-valyl-L-valine (MeVal-Val). The synthesis of this fragment involves the N-methylation of L-valine, which can be achieved using paraformaldehyde and sodium cyanoborohydride.

Quantitative Data on Synthesis Intermediates

The following tables summarize the available quantitative data for the synthesis of key intermediates and final coupling steps for MMAE and MMAF. It is important to note that yields and purities can vary significantly based on the specific reaction conditions, scale, and purification methods employed.

Table 1: Quantitative Data for MMAE Synthesis Intermediates and Coupling

StepProductTypical Yield (%)Purity (HPLC) (%)
Intermediate Synthesis
Dipeptide Fragment (Boc-L-Val-L-Dil-OMe)Dipeptide85-90>95
Fragment Coupling
Final Coupling and Deprotection from Intermediate-9 (N-Boc-D-Val-Dil)MMAE~85≥ 98.5

Table 2: Quantitative Data for MMAF Synthesis

StepProductReported Yield (%)Purity
Overall Synthesis
Solid-Phase Peptide Synthesis (SPPS) and CleavageMMAF~73High purity after HPLC
Linker Conjugation
MC-MMAF Synthesis (from a protected MMAF intermediate)MC-MMAF< 50 (for <1g scale with reverse phase prep)High

Experimental Protocols

Synthesis of Boc-L-phenylalanine methyl ester (MMAF C-terminal intermediate precursor)
  • Esterification of L-phenylalanine: To a suspension of L-phenylalanine in methanol, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain L-phenylalanine methyl ester hydrochloride.

  • Boc-protection: Dissolve the L-phenylalanine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt. Add di-tert-butyl dicarbonate (Boc)2O and stir at room temperature. After reaction completion, the mixture is worked up by washing with aqueous solutions to remove impurities. The organic layer is dried and concentrated to yield Boc-L-phenylalanine methyl ester.

Solid-Phase Peptide Synthesis (SPPS) of MMAF

A general workflow for the SPPS of MMAF would involve the following steps:

  • Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is used as the solid support.

  • First Amino Acid Attachment: The C-terminal amino acid, phenylalanine, is attached to the resin.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the attached amino acid is removed.

  • Coupling: The next protected amino acid in the sequence (Dap) is activated and coupled to the deprotected N-terminus of the resin-bound amino acid.

  • Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid (Dil, Val, MeVal) in the sequence.

  • Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin using a cleavage cocktail (e.g., a solution containing trifluoroacetic acid).

  • Purification: The crude MMAF is purified by high-performance liquid chromatography (HPLC).

Visualization of Synthetic Pathways

MMAE Convergent Synthesis Workflow

MMAE_Synthesis cluster_frags Fragment Synthesis cluster_coupling Fragment Coupling cluster_final Final Product N-terminal Dipeptide\n(MeVal-Val) N-terminal Dipeptide (MeVal-Val) Coupling of Fragments Coupling of Fragments N-terminal Dipeptide\n(MeVal-Val)->Coupling of Fragments Dolaisoleucine (Dil) Dolaisoleucine (Dil) Dolaisoleucine (Dil)->Coupling of Fragments Dolaproine (Dap) Dolaproine (Dap) Dolaproine (Dap)->Coupling of Fragments C-terminal Fragment\n(Norephedrine derivative) C-terminal Fragment (Norephedrine derivative) C-terminal Fragment\n(Norephedrine derivative)->Coupling of Fragments MMAE MMAE Coupling of Fragments->MMAE

Caption: Convergent synthesis workflow for MMAE.

MMAF Solid-Phase Peptide Synthesis (SPPS) Workflow

MMAF_SPPS Resin Resin Attach Phe Attach Phe Resin->Attach Phe Deprotection_1 Deprotection Attach Phe->Deprotection_1 Couple Dap Couple Dap Deprotection_1->Couple Dap Deprotection_2 Deprotection Couple Dap->Deprotection_2 Couple Dil Couple Dil Deprotection_2->Couple Dil Deprotection_3 Deprotection Couple Dil->Deprotection_3 Couple Val Couple Val Deprotection_3->Couple Val Deprotection_4 Deprotection Couple Val->Deprotection_4 Couple MeVal Couple MeVal Deprotection_4->Couple MeVal Cleavage & Purification Cleavage & Purification Couple MeVal->Cleavage & Purification MMAF MMAF Cleavage & Purification->MMAF

Caption: Solid-phase peptide synthesis workflow for MMAF.

Conclusion

The synthesis of MMAF and MMAE involves intricate multi-step processes with both shared and distinct intermediates. While both payloads share a common core structure, the difference in their C-terminal residues necessitates different synthetic endgames. For MMAE, convergent strategies are well-documented, offering efficiency for large-scale production. The synthesis of MMAF is often described using solid-phase peptide synthesis, which provides a systematic approach.

A comprehensive, direct comparison of the synthesis of all intermediates is limited by the availability of public data. However, by understanding the fundamental synthetic strategies and the nature of the key intermediates, researchers can make informed decisions in the design and development of novel ADCs. The choice between MMAF and MMAE as a payload will depend on a multitude of factors beyond synthetic accessibility, including the biological properties of the final ADC, such as its potency, stability, and bystander effect.

Cross-Validation of MMAF Intermediate 1 Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous characterization of synthetic intermediates is paramount to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient. This guide provides a framework for the cross-validation of characterization results for MMAF intermediate 1, a key precursor in the synthesis of Monomethyl auristatin F (MMAF), a potent anti-mitotic agent used as a payload in antibody-drug conjugates (ADCs).[1][2][3]

Cross-validation involves employing multiple analytical techniques to assess the critical quality attributes of a substance. This approach provides a high degree of confidence in the identity, purity, and structural integrity of the intermediate. This guide outlines common analytical methods, presents expected data in a comparative format, and provides detailed experimental protocols.

Data Presentation: Comparative Analysis of this compound

The following table summarizes the expected quantitative results from various analytical techniques for a high-purity batch of this compound.

Analytical TechniqueParameter MeasuredExpected ResultAlternative Technique(s)
High-Performance Liquid Chromatography (HPLC) Purity, Presence of Impurities≥98%Ultra-High-Performance Liquid Chromatography (UHPLC)
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular Weight, Impurity IdentificationConsistent with theoretical mass (e.g., 448.55 g/mol )High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Structure, PuritySpectrum consistent with proposed structure2D-NMR (COSY, HSQC) for complex structures
Fourier-Transform Infrared (FTIR) Spectroscopy Functional GroupsPresence of characteristic peaks (e.g., C=O, N-H)Raman Spectroscopy

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are generalized protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and identify the presence of any process-related impurities or degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the molecular weight of this compound and to identify the mass of any co-eluting impurities.

Methodology:

  • LC System: An HPLC or UHPLC system coupled to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 100-1000.

  • LC Conditions: Utilize the same HPLC method as described for purity assessment.

  • Data Analysis: Extract the ion chromatogram corresponding to the expected mass of this compound. Analyze the mass spectra of the main peak and any impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiment: ¹H NMR.

  • Sample Concentration: 5-10 mg of this compound dissolved in 0.5-0.7 mL of deuterated solvent.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the peaks and assign the chemical shifts to the corresponding protons in the proposed structure.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for cross-validation and the signaling pathway of the final MMAF payload.

G Experimental Workflow for this compound Cross-Validation cluster_synthesis Synthesis & Isolation cluster_characterization Physicochemical Characterization cluster_validation Cross-Validation & Documentation synthesis Synthesis of This compound purification Purification synthesis->purification hplc HPLC (Purity) purification->hplc lcms LC-MS (Identity & MW) purification->lcms nmr NMR (Structure) purification->nmr data_analysis Comparative Data Analysis hplc->data_analysis lcms->data_analysis nmr->data_analysis report Certificate of Analysis (CoA) data_analysis->report G MMAF Mechanism of Action: Tubulin Polymerization Inhibition cluster_cell Cancer Cell tubulin αβ-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization mmaf MMAF mitotic_arrest Mitotic Arrest mmaf->tubulin Binds to label_inhibits Inhibits apoptosis Apoptosis mitotic_arrest->apoptosis label_inhibits->microtubule

References

The Unseen Saboteurs: Assessing the Impact of MMAF Intermediate 1 Impurities on Antibody-Drug Conjugate Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of antibody-drug conjugate (ADC) development, the purity of each component is paramount to ensuring the safety, efficacy, and consistency of the final therapeutic. Monomethyl auristatin F (MMAF), a potent anti-tubulin agent, is a widely used cytotoxic payload in ADCs. However, the journey from synthesis to a stable, effective ADC is fraught with potential pitfalls, one of which is the presence of impurities in key synthetic building blocks. This guide provides a comparative analysis of the impact of impurities arising from MMAF intermediate 1 on the efficiency of conjugation to monoclonal antibodies (mAbs), offering experimental insights and visualizations to underscore the critical nature of purity in ADC manufacturing.

The Critical Juncture: this compound and its Potential Impurities

This compound is a crucial precursor in the synthesis of the final MMAF-linker construct. The quality of this intermediate directly influences the purity of the final drug-linker and, consequently, the entire ADC production process. Impurities in this compound can be broadly categorized as either "conjugatable" or "non-conjugatable." Conjugatable impurities possess reactive groups that allow them to compete with the intended drug-linker, leading to a heterogeneous and less potent ADC. Non-conjugatable impurities, while not directly interfering with the conjugation reaction, can still pose downstream challenges in purification and may have their own toxicological profiles.

One significant type of impurity that can arise during the synthesis of MMAF and its intermediates is the formation of diastereomers or other isomeric impurities. These isomers, while chemically similar to the desired product, can have different three-dimensional structures, which may affect their reactivity and biological activity. For instance, certain synthetic routes for MMAF linkers have been shown to be susceptible to racemization, leading to isomeric impurities that are challenging to remove and can reduce the overall yield and purity of the final active drug-linker.[1]

Quantitative Impact Assessment: Purity vs. Impurity in Conjugation

While specific quantitative data on the direct impact of this compound impurities on conjugation efficiency is not extensively published, the principles of bioconjugation chemistry allow us to extrapolate the likely consequences. The following table summarizes the expected outcomes when using a highly pure this compound versus one containing significant impurities.

ParameterHigh-Purity this compoundThis compound with Impurities
Conjugation Efficiency High and reproducibleReduced and variable
Drug-to-Antibody Ratio (DAR) Consistent and predictableInconsistent, with a lower average DAR of the active payload
ADC Heterogeneity Low, with a well-defined product profileHigh, with a mixture of desired ADC, antibody-impurity conjugates, and unconjugated antibody
Purification Complexity Standard and straightforwardIncreased, requiring additional steps to remove undesirable species
Final Product Potency Maximized and consistentReduced and variable
Regulatory Scrutiny Favorable, with a well-characterized productHeightened, with concerns over product consistency and safety

Regulatory bodies emphasize the control of impurities in drug-linker intermediates. While a position paper suggests that organic impurities at or below 1.0% w/w in drug-linkers are unlikely to pose significant toxicological risks for oncology ADCs, the impact on manufacturing consistency and product efficacy remains a primary concern.[2] "Conjugatable impurities," in particular, are typically controlled at the drug-linker stage to prevent the formation of undesirable ADC species that could lower the overall potency of the therapeutic.[3]

Experimental Protocols for Assessing Impurity Impact

To empirically determine the impact of this compound impurities, a controlled study can be designed. The following outlines a detailed methodology for such an investigation.

Objective:

To quantify the impact of a model impurity in this compound on the conjugation efficiency, DAR, and purity of the resulting ADC.

Materials:
  • Monoclonal antibody (e.g., Trastuzumab) at 10 mg/mL in PBS.

  • Highly pure MMAF-linker synthesized from pure this compound (Control).

  • MMAF-linker synthesized from this compound intentionally spiked with a known percentage (e.g., 5%, 10%) of a representative impurity (e.g., an isomeric impurity or a precursor).

  • Reducing agent (e.g., TCEP).

  • Conjugation buffer (e.g., PBS with EDTA).

  • Quenching agent (e.g., N-acetylcysteine).

  • Purification system (e.g., Protein A chromatography, Size Exclusion Chromatography).

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HIC-HPLC, LC-MS).

Methodology:
  • Antibody Reduction:

    • Incubate the monoclonal antibody with a 10-fold molar excess of TCEP at 37°C for 1 hour to reduce interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Conjugation Reaction:

    • Divide the reduced antibody into three separate reaction vessels.

    • To the first vessel, add a 5-fold molar excess of the control (high-purity) MMAF-linker.

    • To the second and third vessels, add a 5-fold molar excess of the MMAF-linker containing 5% and 10% impurity, respectively.

    • Allow the reactions to proceed at room temperature for 2 hours with gentle mixing.

  • Quenching and Purification:

    • Quench the reactions by adding a 10-fold molar excess of N-acetylcysteine.

    • Purify the resulting ADCs using Protein A chromatography to remove unreacted drug-linker and other small molecules.

    • Further purify and buffer exchange the ADCs into a formulation buffer using SEC.

  • Characterization and Analysis:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR for each ADC preparation using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength for the MMAF-linker. Confirm DAR distribution using Hydrophobic Interaction Chromatography (HIC)-HPLC.

    • Conjugation Efficiency: Calculate the conjugation efficiency by quantifying the amount of unconjugated antibody remaining in the purified ADC sample using HIC-HPLC.

    • Product Heterogeneity: Analyze the purified ADCs by LC-MS to identify and quantify the different species present, including the desired ADC, antibody-impurity conjugates, and any other variants.

Visualizing the Impact of Impurities

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical consequences of using pure versus impure this compound.

experimental_workflow cluster_start Starting Materials cluster_process Process cluster_analysis Analysis pure_intermediate Pure MMAF Intermediate 1 synthesis MMAF-Linker Synthesis pure_intermediate->synthesis impure_intermediate Impure MMAF Intermediate 1 impure_intermediate->synthesis mab Monoclonal Antibody reduction Antibody Reduction mab->reduction conjugation Conjugation synthesis->conjugation reduction->conjugation purification Purification conjugation->purification dar DAR Determination (HIC-HPLC, UV-Vis) purification->dar efficiency Efficiency Calculation purification->efficiency heterogeneity Heterogeneity (LC-MS) purification->heterogeneity

Caption: Experimental workflow for assessing the impact of this compound impurities.

logical_relationship cluster_pure Pure Pathway cluster_impure Impure Pathway start_pure High-Purity This compound eff_high High Conjugation Efficiency start_pure->eff_high start_impure Impure This compound eff_low Reduced Conjugation Efficiency start_impure->eff_low dar_consistent Consistent DAR eff_high->dar_consistent adc_homo Homogeneous ADC dar_consistent->adc_homo potency_max Maximized Potency adc_homo->potency_max dar_inconsistent Inconsistent DAR eff_low->dar_inconsistent adc_hetero Heterogeneous ADC dar_inconsistent->adc_hetero potency_reduced Reduced Potency adc_hetero->potency_reduced

Caption: Logical relationship between intermediate purity and final ADC quality.

Conclusion: A Commitment to Purity

The evidence and underlying chemical principles strongly indicate that the purity of this compound is a critical quality attribute that profoundly influences the efficiency of conjugation and the overall quality of the resulting ADC. Impurities, particularly those capable of conjugation, can lead to a cascade of negative consequences, including reduced potency, increased heterogeneity, and manufacturing challenges. For researchers and drug developers, a steadfast commitment to sourcing and utilizing highly pure intermediates is not merely a matter of best practice but a fundamental requirement for the successful development of safe and effective antibody-drug conjugates. Rigorous analytical characterization of these intermediates is an essential investment that pays dividends in the form of a more consistent, potent, and ultimately, more successful therapeutic.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.